3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3,5-difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,11-13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFFEDOMNZWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)CO)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660509 | |
| Record name | [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917969-79-0 | |
| Record name | B-[3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917969-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details two primary synthetic routes from the commercially available precursor, 4-bromo-2,6-difluorobenzyl alcohol. The protocols described herein are designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, step-by-step methodologies, and the underlying chemical principles. This guide emphasizes scientific integrity, providing a self-validating system for each protocol, supported by authoritative references.
Introduction: The Significance of this compound
This compound is a key synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] The presence of the difluoro substitution pattern on the phenyl ring can significantly modulate the physicochemical properties of target molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. The hydroxymethyl group offers a versatile handle for further chemical modifications, making this boronic acid a highly sought-after building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its structural motifs are found in a range of biologically active compounds, highlighting its importance in modern medicinal chemistry.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound necessitates a careful strategic approach due to the presence of two reactive functional groups: the hydroxyl group and the carbon-bromine bond that will be converted to a boronic acid. The acidic proton of the hydroxyl group is incompatible with the organometallic intermediates typically used in borylation reactions, such as Grignard or organolithium reagents.[1][3] Therefore, a protection-deprotection strategy is essential.
Our retrosynthetic analysis identifies the commercially available 4-bromo-2,6-difluorobenzyl alcohol as a logical starting material. The synthetic pathway involves three key stages:
-
Protection of the primary alcohol.
-
Borylation of the aryl bromide.
-
Deprotection to unveil the target molecule.
This guide will explore two robust methods for the crucial borylation step: a classical lithium-halogen exchange followed by quenching with a borate ester, and a modern palladium-catalyzed Miyaura borylation.
Figure 1: Retrosynthetic analysis of this compound.
Experimental Protocols
Step 1: Protection of 4-bromo-2,6-difluorobenzyl alcohol
To prevent interference from the acidic hydroxyl proton during the borylation step, it is crucial to protect the alcohol. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its ease of installation, stability under the conditions of both proposed borylation methods, and straightforward removal.[4]
Protocol 3.1: Synthesis of 1-bromo-4-((tert-butyldimethylsilyloxy)methyl)-3,5-difluorobenzene
-
Materials:
-
4-bromo-2,6-difluorobenzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 4-bromo-2,6-difluorobenzyl alcohol (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected alcohol.
-
Rationale: Imidazole acts as a base to deprotonate the alcohol, forming an alkoxide that is a more potent nucleophile. It also serves to activate the TBDMSCl and neutralize the HCl byproduct generated during the reaction.
Step 2: Borylation of the Protected Aryl Bromide
With the hydroxyl group protected, the aryl bromide can be converted to the corresponding boronic acid derivative. We present two effective methods.
This classic method involves the generation of a highly reactive aryllithium species, which is then quenched with a borate ester.[5][6] This approach is often high-yielding but requires strictly anhydrous conditions and low temperatures.
Protocol 3.2.A: Synthesis of (4-(((tert-butyldimethylsilyl)oxy)methyl)-3,5-difluorophenyl)boronic acid
-
Materials:
-
1-bromo-4-((tert-butyldimethylsilyloxy)methyl)-3,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the TBDMS-protected bromide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.
-
Causality of Experimental Choices: The lithium-halogen exchange is typically rapid at low temperatures, outcompeting other potential side reactions.[7][8] Triisopropyl borate is used as the boron source, and the subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.
Figure 2: Workflow for the lithiation-borylation synthesis route.
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that offers a milder alternative to the organolithium-based method and is often more tolerant of various functional groups.[3][9]
Protocol 3.2.B: Synthesis of 2-(4-(((tert-butyldimethylsilyl)oxy)methyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Materials:
-
1-bromo-4-((tert-butyldimethylsilyloxy)methyl)-3,5-difluorobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a flask, add the TBDMS-protected bromide (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired pinacol boronate ester.
-
Rationale for Reagent Selection: Pd(dppf)Cl₂ is a robust catalyst for Miyaura borylation reactions.[10] Potassium acetate is a mild base that is crucial for the transmetalation step of the catalytic cycle.[9] Bis(pinacolato)diboron is a stable and easy-to-handle source of boron. The resulting pinacol boronate ester is generally more stable and easier to purify than the corresponding boronic acid.
Figure 3: Simplified catalytic cycle for the Miyaura borylation.
Step 3: Deprotection to Yield the Final Product
The final step is the removal of the TBDMS protecting group to reveal the hydroxymethyl functionality. This can be achieved under acidic conditions or with a fluoride source.
Protocol 3.3: Synthesis of this compound
-
Materials:
-
Protected boronic acid or pinacol boronate ester from Step 2
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the TBDMS-protected boronic acid or pinacol boronate ester (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation to yield this compound as a solid.
-
Deprotection Rationale: The high affinity of fluoride ions for silicon drives the cleavage of the silicon-oxygen bond, making TBAF a highly effective and mild deprotecting agent for silyl ethers.[11][12] This method is generally compatible with the boronic acid functional group.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1. Protection | 4-bromo-2,6-difluorobenzyl alcohol | 1-bromo-4-((tert-butyldimethylsilyloxy)methyl)-3,5-difluorobenzene | TBDMSCl, Imidazole | >90% |
| 2A. Borylation (Lithiation) | Protected Bromide | (4-(((tert-butyldimethylsilyl)oxy)methyl)-3,5-difluorophenyl)boronic acid | n-BuLi, Triisopropyl borate | 70-85% |
| 2B. Borylation (Miyaura) | Protected Bromide | 2-(4-(((tert-butyldimethylsilyl)oxy)methyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | B₂pin₂, Pd(dppf)Cl₂, KOAc | 75-90% |
| 3. Deprotection | Protected Boronic Acid/Ester | This compound | TBAF | >85% |
Conclusion
This guide has outlined two reliable and well-documented synthetic routes for the preparation of this compound. The choice between the lithium-halogen exchange and the Miyaura borylation will depend on the specific laboratory capabilities, scale of the reaction, and the need for functional group tolerance. Both pathways, when executed with care, provide efficient access to this valuable synthetic intermediate. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | C12H21BO3Si | CID 11107815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. technical.gelest.com [technical.gelest.com]
A Technical Guide to 3,5-Difluoro-4-(hydroxymethyl)phenylboronic Acid: Properties, Reactivity, and Applications in Synthetic Chemistry
Introduction: The Strategic Advantage of Fluorinated Phenylboronic Acids
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid emerges as a highly valuable building block in this context. It combines the versatile reactivity of the arylboronic acid moiety, famed for its central role in palladium-catalyzed cross-coupling reactions, with the modulating effects of a difluorinated phenyl ring and a synthetically useful hydroxymethyl handle.
This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of data to explore the causality behind its reactivity, provide field-proven insights into its application, and offer robust experimental protocols. The objective is to equip the reader with the expert knowledge required to effectively leverage this reagent in complex synthetic endeavors.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This compound is a white to off-white solid at room temperature. The key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 917969-79-0 | [1][2][3] |
| Molecular Formula | C₇H₇BF₂O₃ | [2] |
| Molecular Weight | 187.94 g/mol | N/A |
| Appearance | White to off-white solid/powder | |
| Melting Point | Data not consistently available; boronic acids often dehydrate/decompose upon heating. | N/A |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (e.g., Methanol). The hydroxymethyl group imparts more hydrophilicity compared to alkyl analogs.[1] | N/A |
| Stability | Generally stable under standard conditions. The 3,5-difluoro substitution pattern enhances stability against protodeboronation compared to non-fluorinated analogs.[1] Store under inert atmosphere.[4] | N/A |
Structural Visualization
The molecular structure is key to its reactivity. The boronic acid group is the primary reactive site for cross-coupling, while the fluorine atoms and the hydroxymethyl group modulate the electronic and steric environment.
Caption: Figure 1: Structure of this compound.
Reactivity Profile and Mechanistic Insights
The utility of this reagent is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5]
The Suzuki-Miyaura Coupling: Causality and Control
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide (or triflate) using a palladium catalyst and a base.[6] The unique substitution pattern of this compound imparts specific characteristics to this reaction.
-
Electronic Effects of Fluorine: The two fluorine atoms are strongly electron-withdrawing, which has a dual effect. It increases the acidity of the boronic acid, potentially facilitating the formation of the boronate complex required for transmetalation.[1] This can sometimes allow for the use of milder bases.
-
The Hydroxymethyl Group: This group is electronically near-neutral but provides a crucial synthetic handle. It can be protected if necessary, but its presence often allows for post-coupling modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent nucleophilic substitution.
-
Stability to Protodeboronation: A common side reaction for arylboronic acids is protodeboronation (replacement of the -B(OH)₂ group with a hydrogen). The electron-withdrawing fluorine atoms deactivate the aromatic ring towards electrophilic attack, making the C-B bond more robust and increasing the reagent's stability under various reaction conditions.[1]
The general catalytic cycle provides a framework for understanding the process.
Caption: Figure 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Applications in Drug Discovery and Advanced Materials
Arylboronic acids are foundational in the synthesis of biaryl compounds, a common motif in pharmaceuticals and organic electronics.[5] The specific structure of this compound makes it a strategic choice for introducing a metabolically stable, functionalized aromatic ring.
-
Enzyme Inhibition: The boronic acid moiety itself can act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[1] This property is exploited in the design of protease and esterase inhibitors.
-
Bio-responsive Materials: Phenylboronic acids can form reversible ester bonds with diols, including sugars like glucose.[7][8] This has led to their incorporation into "smart" hydrogels and nanoparticles for applications like glucose-triggered insulin release.[7][9][10] While this specific compound may not be used directly for this purpose, it serves as a precursor to more complex functionalized polymers.
-
Scaffold Decoration: In drug discovery, modifying a lead compound to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. The 3,5-difluoro substitution pattern is a well-established strategy to block sites of metabolic oxidation by Cytochrome P450 enzymes. The hydroxymethyl group provides a point for attaching solubilizing groups or other pharmacophoric elements.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for coupling this compound with a generic aryl bromide.
Disclaimer: This is a representative protocol. Optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific aryl halide used. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]
Materials and Reagents
-
This compound (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (1.0 eq), the aryl bromide (1.2 eq), the chosen base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Visualization
Caption: Figure 3: General Workflow for Suzuki-Miyaura Coupling.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols are paramount.
-
Hazard Identification: Phenylboronic acids are generally classified as irritants. They can cause skin, eye, and respiratory irritation.[11] Harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11][13]
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.[4] For long-term stability, storage under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended to prevent degradation.
Conclusion
This compound is more than just a simple building block; it is a sophisticated synthetic tool. The interplay of its three key structural features—the reactive boronic acid, the stabilizing and modulating difluoro substituents, and the versatile hydroxymethyl group—provides chemists with a powerful reagent for constructing complex molecular architectures. Its enhanced stability against protodeboronation and the predictable influence of its fluorine atoms make it a reliable and strategic component in multi-step syntheses, particularly in the demanding fields of medicinal chemistry and materials science. A comprehensive understanding of its properties and reactivity, as outlined in this guide, is the first step toward unlocking its full synthetic potential.
References
- 1. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 2. 1621332-09-9|3,5-Difluoro-4-methylphenylboronic acid|BLD Pharm [bldpharm.com]
- 3. 1146614-40-5|3-Fluoro-5-(hydroxymethyl)phenylboronic Acid|BLD Pharm [bldpharm.com]
- 4. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. dovepress.com [dovepress.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
An In-Depth Technical Guide to 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has emerged as a powerful tactic for optimizing pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid (CAS No: 917969-79-0) , is a prime exemplar of a building block that embodies this principle. Its unique trifunctional architecture—a boronic acid for versatile cross-coupling, a difluorinated phenyl ring for metabolic stability and modulated electronics, and a hydroxymethyl group for further functionalization or hydrogen bonding—renders it a highly valuable reagent for the synthesis of complex, biologically active molecules.
This technical guide provides an in-depth exploration of this compound, from its synthesis and purification to its physicochemical properties and applications. The content herein is curated to provide not just procedural details, but also the underlying scientific rationale, empowering researchers to effectively leverage this compound in their drug development endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting its influence on the properties of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 917969-79-0 | [Multiple commercial suppliers] |
| Molecular Formula | C₇H₇BF₂O₃ | PubChem |
| Molecular Weight | 187.94 g/mol | PubChem |
| Appearance | White to off-white solid | General knowledge |
| Storage Conditions | 2-8°C, under inert atmosphere | Commercial supplier data |
| Predicted pKa | 6.40 ± 0.11 | Chemicalize |
| Predicted XlogP | 1.3 | PubChem |
Spectral Data:
-
¹H NMR: The proton spectrum would be expected to show a triplet for the aromatic protons due to coupling with the two equivalent fluorine atoms, a singlet or triplet for the benzylic CH₂ protons, and a broad singlet for the hydroxyl proton of the CH₂OH group, along with a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: The carbon spectrum will exhibit characteristic shifts for the aromatic carbons, with the C-F and C-B carbons showing distinct splitting patterns and chemical shifts due to coupling with fluorine and the influence of the boronic acid group. The benzylic carbon (CH₂OH) will also have a characteristic resonance.
-
¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms, with its chemical shift being indicative of the electronic environment of the fluorinated aromatic ring. The chemical shifts of aromatic fluorine atoms are highly sensitive to the nature and position of other substituents.
Synthesis and Purification: A Protocol Grounded in Mechanistic Principles
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. The following protocol is a representative and mechanistically sound approach.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
-
To a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of lithium diisopropylamide (LDA) in THF.
-
Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the aromatic ring at the position ortho to both fluorine atoms and para to the bromine atom. The low temperature is crucial to prevent side reactions and ensure kinetic control of the lithiation.
-
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Slowly add N,N-dimethylformamide (DMF) to the reaction mixture.
-
Causality: DMF serves as the formylating agent. The organolithium species undergoes nucleophilic attack on the carbonyl carbon of DMF, followed by elimination of dimethylamine upon acidic workup to yield the aldehyde.
-
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2,6-difluorobenzaldehyde.
Step 2: Synthesis of 4-Bromo-2,6-difluorobenzyl alcohol
-
Dissolve the crude 4-bromo-2,6-difluorobenzaldehyde in methanol (MeOH).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Causality: NaBH₄ is a mild and selective reducing agent that reduces the aldehyde functionality to a primary alcohol without affecting the aryl bromide or fluoride groups.
-
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-2,6-difluorobenzyl alcohol. This intermediate is a known compound and serves as a key precursor.[1]
Step 3: Synthesis of this compound
-
Dissolve 4-bromo-2,6-difluorobenzyl alcohol in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Causality: n-BuLi facilitates a lithium-halogen exchange with the aryl bromide, which is more reactive than the C-F bonds, to generate the corresponding aryllithium species. The low temperature is essential to maintain the stability of the organolithium intermediate.
-
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (B(OiPr)₃) to the reaction mixture.
-
Causality: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.
-
-
Allow the reaction to warm to room temperature and then perform an acidic workup (e.g., with dilute HCl) to hydrolyze the boronate ester to the desired boronic acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude this compound.
Purification Protocol
Purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.
-
Recrystallization: This is often the most effective method for purifying boronic acids. A suitable solvent system (e.g., ethyl acetate/hexanes or water) should be identified through small-scale trials.[2] The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor.
-
Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. The crude material can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., dilute NaOH) to form the water-soluble boronate salt. The aqueous layer is then separated, acidified, and the purified boronic acid is extracted back into an organic solvent.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound is an excellent coupling partner in these reactions.
Mechanistic Advantages of the 3,5-Difluoro-4-(hydroxymethyl)phenyl Moiety
The specific substitution pattern of this boronic acid confers several advantages in the context of the Suzuki-Miyaura catalytic cycle:
-
Fluorine Atoms: The two electron-withdrawing fluorine atoms ortho to the boronic acid group can influence the electronic properties of the aryl ring. This can impact the rate of transmetalation, a key step in the catalytic cycle. Furthermore, the C-F bond is metabolically stable, which is a desirable feature in drug candidates. In some cases, fluorine substitution can also mitigate unwanted side reactions. The strong C-F bonds can enhance the stability of the molecule to oxidative degradation.
-
Hydroxymethyl Group: The para-hydroxymethyl group provides a handle for further synthetic transformations or can act as a hydrogen bond donor, which can be crucial for binding to biological targets such as the active site of a kinase. This group is generally well-tolerated in Suzuki-Miyaura coupling conditions.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of a Kinase Inhibitor Precursor
This protocol illustrates the use of this compound in the synthesis of a biaryl scaffold, a common core in many kinase inhibitors.
-
To a reaction vessel, add the aryl halide partner (e.g., a substituted bromo- or iodo-heterocycle), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to a temperature between 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography on silica gel to yield the desired biaryl compound.
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The 3,5-difluorophenyl motif is present in numerous approved drugs and clinical candidates, particularly in the area of oncology. For instance, the MEK inhibitor Trametinib contains a related 2-fluoro-4-iodophenyl group that participates in a key coupling reaction during its synthesis.[3][4] While a direct synthesis of a marketed drug using the title compound may not be publicly detailed, its utility can be inferred from the synthesis of analogous structures.
The presence of two fluorine atoms ortho to the point of coupling can significantly influence the conformation of the resulting biaryl product. This restricted rotation can be advantageous in inhibitor design, as it can lock the molecule into a bioactive conformation, thereby enhancing its binding affinity to the target kinase. The hydroxymethyl group can then be further elaborated or serve as a key interaction point within the kinase's active site.
Conclusion and Future Perspectives
This compound is a sophisticated and highly versatile building block for medicinal chemistry. Its well-defined structure allows for the predictable introduction of key pharmacophoric elements that can enhance metabolic stability, modulate electronic properties, and provide opportunities for further functionalization. The synthetic routes to this compound are accessible, and its reactivity in Suzuki-Miyaura cross-coupling is robust. As the demand for more potent and selective kinase inhibitors and other targeted therapies continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play an increasingly critical role in the successful development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Difluorobenzyl alcohol(79538-20-8) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Fluorinated Building Block
An In-Depth Technical Guide to 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid
Abstract: This technical guide provides a comprehensive overview of this compound, a key building block for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, handling, and critical applications in modern medicinal chemistry, particularly its role in Suzuki-Miyaura cross-coupling reactions. This document emphasizes the causality behind experimental choices and provides field-proven insights to ensure scientific integrity and successful application.
This compound is a strategically designed synthetic intermediate whose value lies in the unique combination of its functional groups. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] The vicinal difluoro substitution pattern is of particular importance; the fluorine atoms act as bioisosteres for hydrogen but introduce significant changes in the molecule's electronic properties, lipophilicity, and metabolic stability. This modulation is a common strategy in medicinal chemistry to enhance drug-like properties. The hydroxymethyl group provides an additional site for derivatization, allowing for the extension of a molecular scaffold or the introduction of new pharmacophoric elements.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its successful application. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BF₂O₃ | [2][3][4] |
| Molecular Weight | 187.94 g/mol | [2][4][5] |
| CAS Number | 917969-79-0 | [1][2][4] |
| IUPAC Name | [3,5-difluoro-4-(hydroxymethyl)phenyl]boronic acid | [3] |
| Appearance | Typically an off-white to white solid | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synthesis and Purification
The synthesis of arylboronic acids is a well-established field, traditionally relying on the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate ester.[6] The following protocol describes a representative lab-scale synthesis of the title compound, adapted from methodologies for structurally similar molecules.[7]
Synthetic Workflow Overview
The synthesis proceeds via a halogen-metal exchange to form a highly reactive aryllithium species, which is then quenched with a borate ester. A careful acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.
Caption: A representative synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.[6]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2,6-difluorobenzyl alcohol (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The maintenance of this low temperature is critical to prevent side reactions of the highly basic n-butyllithium (n-BuLi).
-
Lithiation: Add n-BuLi (1.05 eq, solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Boronation: To the newly formed aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1N hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure boronic acid.
Stability, Storage, and Handling
The stability of boronic acids is a critical parameter for their successful use, as decomposition can lead to failed reactions and impure products.
-
Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond, particularly under harsh acidic or basic conditions.[8]
-
Boroxine Formation: Boronic acids can readily undergo dehydration to form stable, cyclic trimeric anhydrides known as boroxines.[6] While boroxines are often in equilibrium with the monomeric acid in solution and are competent in many reactions, their formation complicates characterization and accurate weighing.
-
Oxidative Instability: Some arylboronic acids can be susceptible to oxidation.[8]
Best Practices for Handling and Storage:
-
Storage: Store the compound tightly sealed under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to minimize decomposition.[4]
-
Handling: Avoid prolonged exposure to air and moisture.[9] Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Potential Genotoxicity: It is important to note that some arylboronic acids have been found to be weakly mutagenic and may be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[10] Therefore, controlling residual levels in final compounds is a key regulatory consideration.
Applications in Medicinal Chemistry: The Suzuki-Miyaura Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing efficient access to complex biaryl structures that are prevalent in pharmaceuticals.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The boronic acid enters the cycle during the transmetalation step after activation by a base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vial, combine this compound (1.2 eq), the desired aryl halide (e.g., 4-bromopyridine, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing the solvent (e.g., by sparging with nitrogen or argon) is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Seal the vial and heat the reaction mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash, dry, and concentrate the combined organic layers. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the boronic acid in the transmetalation step, a factor that experienced medicinal chemists consider when optimizing reaction conditions.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the synthesis of complex molecular architectures. Its trifunctional nature—a reactive boronic acid, property-modulating fluorine atoms, and a derivatizable hydroxymethyl group—provides a powerful platform for drug discovery and development. A thorough understanding of its synthesis, stability, and reactivity, as detailed in this guide, is paramount for leveraging its full potential in the laboratory.
References
- 1. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 2. This compound CAS#: 917969-79-0 [amp.chemicalbook.com]
- 3. PubChemLite - this compound (C7H7BF2O3) [pubchemlite.lcsb.uni.lu]
- 4. achmem.com [achmem.com]
- 5. cyclicpharma.com [cyclicpharma.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra for this compound. The guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure data integrity and reproducibility.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the presence of a versatile boronic acid moiety, which can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The fluorine substituents and the hydroxymethyl group further modulate the electronic properties and steric profile of the molecule, influencing its reactivity and potential biological activity.
Accurate structural elucidation and purity assessment are paramount in the application of this compound. NMR spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and environment of the constituent atoms. This guide will explore the nuances of its multi-nuclear NMR characterization.
Molecular Structure and NMR-Active Nuclei
The structure of this compound presents several NMR-active nuclei that provide a wealth of structural information.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.
Expected ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ar-H | ~7.2 - 7.5 | t (triplet) | ~8-10 (³JHF) | Aromatic Protons (2H) |
| CH₂ | ~4.6 - 4.8 | s (singlet) | - | Hydroxymethyl Protons (2H) |
| OH | Variable | br s (broad singlet) | - | Hydroxymethyl and Boronic Acid Protons (3H) |
Rationale for Experimental Choices and Interpretation
-
Aromatic Protons: The two aromatic protons are chemically and magnetically equivalent due to the molecule's symmetry. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF). The magnitude of this coupling is typically in the range of 8-10 Hz.
-
Hydroxymethyl Protons: The two protons of the hydroxymethyl group are equivalent and are expected to appear as a singlet. Coupling to the adjacent hydroxyl proton is often not observed due to rapid chemical exchange.
-
Hydroxyl Protons: The protons of the hydroxymethyl and boronic acid groups are acidic and their chemical shifts are highly dependent on concentration, temperature, and solvent. They typically appear as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their hybridization and electronic environment.
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~160 - 165 | dd (doublet of doublets) | Large ¹JCF (~240-260 Hz), Smaller ²JCCF (~20-30 Hz) | C-F | | ~135 - 140 | t (triplet) | ³JCCCF (~3-5 Hz) | C-CH₂OH | | ~130 (broad) | - | - | C-B | | ~110 - 115 | t (triplet) | ²JCCF (~20-25 Hz) | C-H | | ~60 - 65 | s (singlet) | - | CH₂OH |
Rationale for Experimental Choices and Interpretation
-
Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for the carbons directly attached to fluorine, resulting in a doublet of doublets due to coupling to the other fluorine as well. The carbons further away will exhibit smaller long-range C-F couplings.
-
Carbon-Boron Signal: The carbon atom attached to the boron (ipso-carbon) often displays a broad signal due to the quadrupolar nature of the boron nucleus, which can shorten the relaxation time of the attached carbon.[1] In some cases, this signal may be difficult to observe.
-
Proton Decoupling: Standard ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon. However, coupled spectra can be used to confirm assignments through C-H coupling.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides valuable information about the fluorine atoms in the molecule.[2]
Expected ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ -110 to -130 | t (triplet) | ~8-10 (³JFH) | Aromatic Fluorines (2F) |
Rationale for Experimental Choices and Interpretation
-
Chemical Shift: The chemical shift of the fluorine atoms is sensitive to the electronic environment. The presence of the electron-withdrawing boronic acid group and the electron-donating hydroxymethyl group will influence the final chemical shift. The expected range is typical for fluoroaromatic compounds.[3][4][5]
-
Fluorine-Proton Coupling: The two equivalent fluorine atoms will couple to the two adjacent aromatic protons, resulting in a triplet.
-
Referencing: ¹⁹F NMR spectra are typically referenced to an external standard, such as CFCl₃.
¹¹B NMR Spectroscopy: Directly Observing the Boron Center
¹¹B NMR spectroscopy directly probes the boron nucleus, providing information about its coordination state and electronic environment.[6]
Expected ¹¹B NMR Data
| Chemical Shift (δ, ppm) | Linewidth | Assignment |
| ~28 - 33 | Broad | sp² hybridized Boronic Acid |
Rationale for Experimental Choices and Interpretation
-
Chemical Shift: The chemical shift of the ¹¹B nucleus is indicative of its hybridization state. For a tricoordinate, sp² hybridized boronic acid, a chemical shift in the range of +28 to +33 ppm is expected.[7][8][9]
-
Linewidth: Boron-11 is a quadrupolar nucleus, which can lead to broad signals. The linewidth is influenced by the symmetry of the electronic environment around the boron atom.
-
Boronate Ester Formation: The ¹¹B chemical shift is highly sensitive to the coordination state of the boron atom. Formation of a tetracoordinate boronate ester, for example, by reaction with a diol, would result in a significant upfield shift to around 5-15 ppm. This makes ¹¹B NMR a powerful tool for monitoring reactions involving the boronic acid moiety.[8][9]
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). For ¹¹B NMR, ensure the solvent does not contain boron.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry 5 mm NMR tube. For high-resolution ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[6]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR can be used. For ¹⁹F and ¹¹B NMR, external referencing is common.
NMR Data Acquisition Workflow
Caption: A typical workflow for NMR data acquisition and processing.
Conclusion
The multi-nuclear NMR characterization of this compound provides a comprehensive understanding of its molecular structure. By leveraging the information from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, researchers can confidently verify the identity, purity, and structural integrity of this important chemical building block. The principles and expected data outlined in this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related organoboron compounds.
References
Foreword: The Role of Fluorinated Arylboronic Acids in Modern Chemistry
An In-depth Technical Guide to the Characterization of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Arylboronic acids, as indispensable reagents in palladium-catalyzed cross-coupling reactions, serve as the gateway to constructing complex molecular architectures.[1] The compound this compound embodies the convergence of these two powerful concepts. Its structure, featuring a difluorinated phenyl ring activated for Suzuki-Miyaura coupling and a versatile hydroxymethyl handle for further derivatization, makes it a highly valuable building block.[2]
This guide provides an in-depth characterization of this reagent, moving beyond simple data reporting to explain the causality behind the analytical methodologies. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's properties to ensure its effective and reliable application in synthesis and development programs.
Physicochemical and Structural Properties
This compound is a white to off-white solid. The boronic acid functional group is an sp²-hybridized, trivalent boron atom with a vacant p-orbital, rendering it a Lewis acid.[3] This Lewis acidity is central to its reactivity and its interactions with other molecules. A critical aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This equilibrium between the monomeric acid and the boroxine is often present, and its position depends on factors like solvent, concentration, and the presence of water.
| Property | Value | Source |
| CAS Number | 917969-79-0 | [5][6] |
| Molecular Formula | C₇H₇BF₂O₃ | [7][8] |
| Molecular Weight | 187.94 g/mol | [5][8] |
| IUPAC Name | [3,5-difluoro-4-(hydroxymethyl)phenyl]boronic acid | [7] |
| SMILES | B(C1=CC(=C(C(=C1)F)CO)F)(O)O | [7][8] |
| InChI Key | ZAVFFEDOMNZWQE-UHFFFAOYSA-N | [5][7] |
Synthesis Synopsis
While this guide focuses on characterization, understanding the synthetic origin provides context for potential impurities. Arylboronic acids are commonly prepared via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[4][9] For this specific compound, a plausible route involves the lithiation of a protected 1-bromo-2,6-difluoro-4-(methoxymethyl)benzene at low temperature (-78 °C), followed by quenching with triisopropyl borate and subsequent deprotection and hydrolysis to yield the target compound.[10]
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the core analytical workflows.
Caption: Workflow for the comprehensive characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule in solution. Analysis across multiple nuclei provides a complete picture of the covalent framework.
Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH).
-
Gently vortex the sample to ensure complete dissolution.
-
If analyzing for the presence of boroxine anhydrides, acquiring a spectrum in a non-hydroxylic solvent like CDCl₃ may be informative, though solubility can be a challenge. Adding a drop of D₂O can help break up oligomers.[3]
Expected NMR Data Summary
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| ¹H | ~7.2-7.5 | Doublet or Triplet | Aromatic C-H protons, coupling to adjacent ¹⁹F. |
| ~4.5 | Singlet or Triplet | Methylene (-CH₂-) protons. | |
| ~5.3 (alcohol) | Triplet (if coupled) | Exchangeable alcohol proton. | |
| ~8.2 (boronic acid) | Broad Singlet | Exchangeable boronic acid protons. | |
| ¹³C | ~160 (C-F) | Doublet | Carbon atoms directly bonded to fluorine. |
| ~130-140 | Variable | Quaternary carbons, including C-B and C-CH₂OH. | |
| ~110 (C-H) | Triplet | Aromatic carbons bearing a proton. | |
| ~60 | Singlet | Methylene carbon (-CH₂OH). | |
| ¹¹B | ~25-35 | Broad Singlet | Tricoordinate boron, characteristic of free boronic acid.[3][11] |
| ¹⁹F | -110 to -120 | Singlet or Multiplet | Fluorine atoms on the aromatic ring. |
-
Expertise & Causality:
-
¹H NMR: The aromatic region will show a characteristic pattern influenced by coupling to the two equivalent fluorine atoms. The hydroxymethyl (-CH₂OH) protons will appear as a singlet, and the two different OH protons (alcohol and boronic acid) will be visible as broad signals in a solvent like DMSO-d₆. Their chemical shifts are concentration and temperature-dependent. A reference spectrum for the related 4-(Hydroxymethyl)phenylboronic acid can provide a useful comparison.[12]
-
¹³C NMR: The carbon attached to the boron atom is often significantly broadened due to the quadrupolar nature of the ¹¹B nucleus and may be difficult to observe.[3] The carbons attached to fluorine will appear as large doublets due to one-bond C-F coupling.
-
¹¹B NMR: This is a crucial experiment for confirming the state of the boron center. A signal in the 25-35 ppm range confirms the presence of the desired tricoordinate boronic acid.[3] The formation of tetracoordinate boronate esters (e.g., by reaction with a diol) would shift this signal upfield to around 10 ppm.[3]
-
¹⁹F NMR: For this symmetrically substituted molecule, a single resonance is expected for the two equivalent fluorine atoms.
-
Mass Spectrometry (MS)
Mass spectrometry provides accurate mass information, confirming the molecular formula. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.
Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the solution into the ESI-MS instrument via direct infusion or LC-MS.
-
Acquire spectra in both positive and negative ion modes.
-
Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement and elemental composition confirmation.
-
Expected Results:
-
Negative Ion Mode [M-H]⁻: The most likely observed ion, corresponding to a mass of 187.0383 m/z . This provides a direct measure of the molecular weight.
-
Positive Ion Mode [M+H]⁺: An expected mass of 189.0529 m/z .[7]
-
Adducts & Fragments: Sodium adducts [M+Na]⁺ are common. Fragmentation may involve the loss of water (-18 Da) or the entire boronic acid group. The presence of a peak corresponding to the boroxine anhydride (trimer minus water molecules) can also be an indicator of its presence in the bulk material.[13]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of key functional groups.
Protocol: IR Analysis
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~3200-3400 cm⁻¹ (broad): A strong, broad band corresponding to the O-H stretching vibrations of the alcohol and boronic acid groups, indicative of hydrogen bonding.[3]
-
~1310-1380 cm⁻¹ (strong): A characteristic strong band attributed to the B-O stretching vibration.[3]
-
~1100-1200 cm⁻¹: C-F stretching vibrations.
-
~1020 cm⁻¹: C-O stretching of the primary alcohol.
-
Diagnostic Note: If the sample consists significantly of the boroxine anhydride, the broad O-H stretch will diminish in intensity.[3]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound and identifying any related impurities. The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation or poor peak shape.[14]
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL. Note that using a non-aqueous, aprotic diluent may improve stability if hydrolysis is a significant issue.[14]
-
Trustworthiness & Self-Validation: The use of an acidic modifier (formic acid) helps to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and more consistent retention times. Running a blank gradient after the sample injection is crucial to check for carryover. A key potential impurity to monitor for is the protodeboronated species, 2,6-difluorobenzyl alcohol, which would be expected to be more retained (elute later) on a C18 column.
Application in Synthesis: The Suzuki-Miyaura Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds, a cornerstone of modern organic synthesis.[15][16] The reaction mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[17]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Suzuki-Miyaura Coupling
-
To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Expertise & Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step—often the rate-determining step of the cycle.[17][18] The choice of catalyst, base, and solvent is highly dependent on the specific substrates being coupled.[19][20]
Storage, Handling, and Safety
Proper handling and storage are paramount to maintaining the integrity and reactivity of boronic acids.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C).[8] Boronic acids are often hygroscopic, meaning they can absorb moisture from the air, which can promote decomposition.[21]
-
Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Stability & Decomposition: The primary decomposition pathways for arylboronic acids are protodeboronation (replacement of the C-B bond with a C-H bond) and boroxine formation.[22] Protodeboronation can be accelerated under certain acidic or basic conditions.[23]
-
Regulatory Insight: In pharmaceutical development, residual arylboronic acids can be considered potential genotoxic impurities (PGIs) due to weak mutagenicity observed in some microbial assays.[23] Therefore, demonstrating their effective removal from the final active pharmaceutical ingredient (API) is a critical regulatory requirement.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. orgsyn.org [orgsyn.org]
- 5. (3,5-Difluoro-4-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 6. This compound CAS#: 917969-79-0 [amp.chemicalbook.com]
- 7. PubChemLite - this compound (C7H7BF2O3) [pubchemlite.lcsb.uni.lu]
- 8. achmem.com [achmem.com]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. laballey.com [laballey.com]
- 22. benchchem.com [benchchem.com]
- 23. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
A Technical Guide to the Solubility of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid
This guide provides an in-depth technical analysis of the solubility of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid, a critical parameter for its application in synthetic chemistry and drug discovery. Designed for researchers, chemists, and formulation scientists, this document outlines the physicochemical principles governing its solubility, provides validated experimental protocols for its determination, and discusses practical handling for laboratory use.
Introduction: The Significance of a Versatile Building Block
This compound is a highly functionalized organoboron compound. Its unique structure, featuring an electron-deficient aromatic ring due to the ortho-difluoro substitution, a reactive boronic acid moiety, and a versatile hydroxymethyl group, makes it a valuable building block in medicinal chemistry and materials science. It is frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the difluorophenyl-methanol motif into complex molecules, a strategy often used to enhance metabolic stability or modify protein-ligand interactions in drug candidates.
Understanding and accurately quantifying the solubility of this reagent is not merely a procedural formality; it is fundamental to its effective use. Solubility dictates the choice of reaction solvents, influences reaction kinetics, impacts purification strategies (crystallization), and is a critical determinant in the formulation of stock solutions for high-throughput screening. This guide provides the foundational knowledge and practical methods to effectively manage the solubility of this important chemical entity.
Physicochemical Properties & Structural Influence on Solubility
The solubility of this compound is a direct consequence of its molecular structure. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BF₂O₃ | |
| Molecular Weight | 187.94 g/mol | |
| Appearance | White to off-white powder/crystals | |
| Melting Point | 165 - 171 °C |
The molecule's solubility is governed by a balance of competing factors:
-
Polar, Hydrophilic Groups : The boronic acid (-B(OH)₂) and hydroxymethyl (-CH₂OH) groups are capable of forming hydrogen bonds with protic solvents like water, methanol, and ethanol, promoting solubility. The boronic acid moiety is a Lewis acid and can accept a hydroxide ion to form a more soluble anionic boronate species (R-B(OH)₃⁻), making its aqueous solubility highly pH-dependent.
-
Non-Polar, Hydrophobic Group : The difluorophenyl ring is inherently hydrophobic. The two fluorine atoms increase the lipophilicity of the aromatic core compared to its non-fluorinated analogue.
This duality means the compound exhibits moderate to high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where both polar and non-polar characteristics can be accommodated. Its solubility in non-polar solvents such as hexanes or toluene is expected to be very low.
Experimental Determination of Solubility
Accurate solubility measurement is critical for reproducible research. Two common methods are the equilibrium-based shake-flask method and the kinetic turbidity-based method.
Protocol: Equilibrium Solubility via the Shake-Flask Method
The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic equilibrium solubility. It measures the maximum concentration of a substance that can dissolve in a solvent under specific conditions of temperature and pressure.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value (equilibrium).
Workflow Diagram:
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Step-by-Step Methodology:
-
Preparation : Add an excess amount of this compound (e.g., 5-10 mg) to a 2 mL glass vial. The excess solid is crucial to ensure saturation.
-
Solvent Addition : Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.
-
Equilibration : Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. A preliminary time-course experiment is recommended to determine the time required to reach equilibrium.
-
Phase Separation : After equilibration, allow the vial to stand for a short period to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification : Prepare a serial dilution of the clear supernatant. Analyze these samples using a validated analytical method, such as HPLC-UV, against a standard curve prepared from a known concentration of the compound.
-
Calculation : Calculate the concentration in the original supernatant based on the dilution factor. This concentration represents the equilibrium solubility.
Trustworthiness Note: It is critical to confirm that equilibrium has been reached. This can be validated by taking measurements at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau, indicating a stable equilibrium state.
Solubility Data & Practical Recommendations
While comprehensive, peer-reviewed solubility data for this specific molecule is sparse, information from commercial suppliers and analogous structures provides a strong directional guide.
| Solvent | Solubility Category | Typical Concentration Range | Application Notes |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | >100 mg/mL | Recommended for preparing high-concentration stock solutions for biological screening or reaction arrays. |
| Methanol (MeOH) | Soluble | 10-50 mg/mL | Good choice for stock solutions and as a co-solvent in aqueous reactions. |
| Water | Sparingly Soluble (pH-dependent) | <1 mg/mL at neutral pH | Solubility significantly increases under basic conditions (pH > 8) due to the formation of the anionic boronate species. |
| Acetonitrile (ACN) | Slightly Soluble | 1-5 mg/mL | Often used in purification (e.g., as a mobile phase component in reverse-phase HPLC). |
| Dichloromethane (DCM) | Very Slightly Soluble | <1 mg/mL | Not a recommended solvent for solubilization. |
| Hexanes / Toluene | Insoluble | <0.1 mg/mL | Useful as anti-solvents for crystallization/precipitation. |
Practical Handling for Stock Solution Preparation:
-
For Organic Reactions (e.g., Suzuki Coupling): While this boronic acid may be soluble in solvents like THF or dioxane, it is often practical to add it as a solid to the reaction mixture, especially if the reaction is heated, as solubility will increase with temperature.
-
For Biological Screening (DMSO Stocks): To prepare a 10 mM stock solution (M.W. 187.94), dissolve 1.88 mg of this compound in 1.0 mL of high-purity DMSO. Use gentle vortexing or sonication to aid dissolution. Store at -20 °C.
-
For Aqueous Buffers: Direct dissolution in neutral water is challenging. To increase aqueous solubility, prepare the buffer at a basic pH (e.g., pH 9-10) using a non-reactive base like sodium carbonate or a phosphate buffer. The formation of the boronate salt enhances solubility dramatically.
Diagram of pH-Dependent Boronic Acid Equilibrium:
Caption: Boronic acid equilibrium shifts to the more soluble anionic boronate form at higher pH.
Conclusion
This compound is a reagent with moderate-to-high polarity, exhibiting excellent solubility in polar aprotic solvents like DMSO and limited, pH-dependent solubility in aqueous media. A thorough understanding of these properties, combined with robust experimental techniques like the shake-flask method, is essential for its successful application. For practical use, DMSO is the solvent of choice for high-concentration stock solutions, while solubility in aqueous systems can be effectively modulated by increasing the pH. This guide provides the necessary framework for researchers to handle this versatile building block with confidence and reproducibility.
Introduction: The Critical Role of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid in Modern Chemistry
An In-depth Technical Guide to the Stability and Storage of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions. The presence of difluoro substituents on the phenyl ring can significantly modulate the electronic properties and metabolic stability of target molecules, while the hydroxymethyl group offers a valuable handle for further functionalization. However, the utility of this reagent is intrinsically linked to its purity and stability. Boronic acids, as a class, are susceptible to degradation pathways that can impact reaction yields, introduce impurities, and complicate downstream processes. This guide provides a comprehensive overview of the factors governing the stability of this compound, along with field-proven protocols for its optimal storage, handling, and stability assessment.
Part 1: Understanding the Chemical Stability of this compound
The stability of any boronic acid is a delicate balance of its inherent chemical properties and its immediate environment. For this compound, two primary degradation pathways must be considered: dehydration to form a boroxine and protodeboronation.
Dehydration and Boroxine Formation: A Reversible Equilibrium
In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[1][2][3] This is a reversible process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid.[4] While boroxines are often still reactive in Suzuki couplings, their formation can complicate stoichiometry and characterization.[4][5] The dehydration is typically driven by heat.[1][6]
Caption: Reversible dehydration of the boronic acid to its boroxine trimer.
The fluorine atoms on the phenyl ring are electron-withdrawing, which can influence the rate of this dehydration.
Protodeboronation: An Irreversible Degradation Pathway
A more detrimental degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[5][7] This results in the formation of 2,6-difluorobenzyl alcohol, an impurity that can be difficult to separate from the desired product in subsequent reactions. Protodeboronation can be promoted by acidic or basic conditions, as well as by the presence of moisture.[8][9]
The rate of protodeboronation is highly dependent on the electronic properties of the substituents on the aryl ring.[7] While the electron-withdrawing nature of the two fluorine atoms in this compound can enhance its stability against protodeboronation compared to non-fluorinated analogs, it is still a significant concern, particularly under non-optimal storage or reaction conditions.[10] Studies have shown that highly electron-deficient arylboronic acids can be unstable under aqueous conditions.[2][9]
Caption: Irreversible protodeboronation leading to an inactive byproduct.
Part 2: Recommended Storage and Handling Protocols
Given the inherent stability challenges, strict adherence to proper storage and handling protocols is paramount to preserving the integrity of this compound.
Optimal Storage Conditions
The primary goals of proper storage are to minimize exposure to moisture, heat, light, and atmospheric oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[11][12] | Reduces the rate of chemical degradation and minimizes boroxine formation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[11][13] | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed, opaque container[12][14][15] | Prevents ingress of moisture and air, and protects from light-induced degradation. |
| Location | Dry, well-ventilated area away from incompatible materials[15][16][17] | Ensures safety and prevents accidental reactions with acids, bases, or strong oxidizing agents.[13][18][19] |
Safe Handling Practices
When working with this compound in the laboratory, the following practices should be observed:
-
Work in a Controlled Environment: Whenever possible, handle the solid material in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[20]
-
Use Dry Solvents and Glassware: Ensure all solvents and glassware are thoroughly dried before use to prevent hydrolysis and protodeboronation.
-
Minimize Time on the Benchtop: Weigh out and prepare solutions of the boronic acid as close to the time of use as possible.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[14][21] Handle the material in a chemical fume hood to avoid inhalation of dust.[15][20]
Part 3: Experimental Protocol for Stability Assessment
Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications. A robust High-Performance Liquid Chromatography (HPLC) method is a reliable way to quantify the parent compound and detect the presence of key degradation products like 2,6-difluorobenzyl alcohol.
HPLC Method for Purity and Stability Analysis
This protocol provides a general framework for the analysis of this compound. Method optimization may be required based on the specific instrumentation and columns available.
Objective: To quantify the purity of this compound and detect the presence of the protodeboronation byproduct, 2,6-difluorobenzyl alcohol.
Materials:
-
This compound sample
-
Reference standards for this compound and 2,6-difluorobenzyl alcohol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Ammonium acetate (for mobile phase modification)[22]
-
Volumetric flasks and pipettes
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a stock solution of the 2,6-difluorobenzyl alcohol reference standard at 1 mg/mL in the same diluent.
-
Create a working standard solution containing a known concentration of both the parent compound and the potential impurity.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the 50:50 acetonitrile/water diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Run the working standard to determine the retention times of this compound and 2,6-difluorobenzyl alcohol.
-
Analyze the sample injection and integrate the peak areas for all components.
-
Calculate the purity of the sample by area percent, and quantify the amount of 2,6-difluorobenzyl alcohol by comparing its peak area to that of the standard.
-
Caption: Workflow for assessing the stability of the boronic acid via HPLC.
Conclusion
While this compound is a powerful synthetic tool, its efficacy is contingent upon its chemical integrity. By understanding the primary degradation pathways of boroxine formation and protodeboronation, and by implementing rigorous storage and handling protocols, researchers can ensure the long-term stability and reliability of this critical reagent. Regular analytical assessment provides the ultimate verification of quality, enabling more consistent and successful synthetic outcomes.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 11. achmem.com [achmem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. wichita.edu [wichita.edu]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. benchchem.com [benchchem.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Strategic Deployment of 3,5-difluoro-4-(hydroxymethyl)phenylboronic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Introduction: A Building Block of Strategic Importance
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Phenylboronic acids have long been staples in the medicinal chemist's toolbox, primarily for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form critical carbon-carbon bonds.[1] Among this important class of reagents, 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid has emerged as a particularly valuable scaffold. Its unique trifecta of functionalities—a boronic acid for coupling, vicinal difluoro substituents for metabolic and electronic modulation, and a hydroxymethyl group as a versatile synthetic handle—offers a powerful combination to address multiple challenges in drug design simultaneously.
This guide provides an in-depth examination of the potential applications of this compound in medicinal chemistry. We will explore the strategic advantages conferred by its distinct structural features, detail its application in core synthetic methodologies, and present case studies where this moiety is crucial for achieving desired pharmacological profiles, particularly in the realm of kinase inhibition. Furthermore, we will look ahead to its potential in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties and Synthesis
The strategic value of this compound is rooted in its physicochemical properties, which are a direct consequence of its unique substitution pattern. The electron-withdrawing nature of the two fluorine atoms significantly influences the electronics of the phenyl ring and the acidity of the boronic acid, while the hydroxymethyl group imparts a degree of hydrophilicity.
| Property | Value | Source |
| CAS Number | 917969-79-0 | [2][3] |
| Molecular Formula | C₇H₇BF₂O₃ | [4] |
| Molecular Weight | 187.94 g/mol | [2] |
| InChIKey | ZAVFFEDOMNZWQE-UHFFFAOYSA-N | [4] |
Table 1: Key Physicochemical Properties
Synthetic Strategy
The synthesis of substituted phenylboronic acids is well-established. A common and effective route to analogs involves a lithium-halogen exchange on a suitably substituted aryl bromide at low temperature, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. For instance, the synthesis of the related 3,5-difluoro-4-methylphenylboronic acid is achieved by treating 4-bromo-2,6-difluorotoluene with n-butyllithium at -78°C, followed by the addition of triisopropyl borate and an acidic workup, affording the target compound in good yield.[5] A similar strategy, starting from 4-bromo-2,6-difluorobenzyl alcohol (which can be protected if necessary), would provide a reliable route to the title compound.
Core Applications in Medicinal Chemistry: The Suzuki-Miyaura Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed cross-coupling is one of the most robust and widely used methods for the formation of biaryl and aryl-heteroaryl bonds, which are privileged structures in numerous approved drugs.[1]
The catalytic cycle, illustrated below, involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] A base is required to activate the boronic acid for the transmetalation step.[8]
Strategic Advantages of the 3,5-Difluoro-4-(hydroxymethyl)phenyl Moiety
The true power of this building block lies in the combined benefits of its substituents after incorporation into a target molecule.
-
Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] Placing fluorine atoms at the 3- and 5-positions effectively blocks potential sites of aromatic hydroxylation, a common metabolic pathway that can lead to rapid clearance and reduced drug exposure.[5] This strategy can improve a drug's pharmacokinetic profile and half-life.[9]
-
Modulation of Physicochemical Properties :
-
pKa Reduction : The strongly electron-withdrawing fluorine atoms can lower the pKa of nearby basic functional groups (e.g., amines). This can be advantageous for improving oral bioavailability, as a less basic compound will be more readily absorbed in the gastrointestinal tract.[9]
-
Lipophilicity : While fluorination often increases lipophilicity, the presence of the hydrophilic hydroxymethyl group provides a counterbalance.[10] This allows for fine-tuning of the overall lipophilicity of the final molecule, which is critical for balancing permeability, solubility, and off-target effects.
-
-
Enhanced Target Binding : Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[11] The 3,5-difluoro substitution pattern presents a specific electrostatic signature that can be exploited for precise interactions with the target protein.
-
Synthetic Handle for Derivatization : The primary alcohol of the hydroxymethyl group is a highly versatile functional group. It serves as a key attachment point for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, etherified, or used in ester or amide couplings to introduce new functionalities, explore structure-activity relationships (SAR), or attach solubility-enhancing groups.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried reaction vessel, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Case Study: p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical node in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it a major therapeutic target for inflammatory diseases and certain cancers.[11][12] Many potent and selective p38 MAPK inhibitors feature a substituted phenyl ring that occupies the ATP-binding site.[13]
The 3,5-difluorophenyl moiety is particularly well-suited for this purpose. For example, the highly potent p38 inhibitor BIRB 796, while not containing the exact hydroxymethyl group, demonstrates the importance of a substituted aryl ring that binds in an allosteric pocket.[14] Structure-activity relationship (SAR) studies of various p38 inhibitors have shown that fluorinated phenyl rings are key for achieving high potency.[15][16] The fluorine atoms can form crucial interactions with the hinge region of the kinase, and their ability to block metabolism is critical for achieving in vivo efficacy.[17]
Incorporating the 3,5-difluoro-4-(hydroxymethyl)phenyl moiety into a p38 inhibitor scaffold offers several strategic advantages:
-
The difluorophenyl group can provide the core binding interactions and metabolic stability.
-
The hydroxymethyl group at the 4-position can be used as a vector to extend into solvent-exposed regions of the ATP pocket, allowing for the introduction of groups that can improve solubility and selectivity, or to probe for additional interactions.[1]
| Compound Class | Role of Fluorinated Phenyl Moiety | Key Findings |
| Pyridinyl-imidazoles | Binds in the ATP pocket, F-atoms interact with hinge region. | Fluorine substitution enhances binding affinity and selectivity.[13][16] |
| Triazolopyridine Oxazoles | Difluorophenyl group is a key component for potent inhibition. | Modifications on the fluorophenyl ring significantly impact activity.[1] |
| Diaryl Ureas (e.g., BIRB 796) | Binds in a unique allosteric pocket. | Demonstrates that fluorinated aryl groups are effective in multiple binding sites within p38.[14] |
Table 2: Use of Fluorinated Phenyl Groups in p38 MAPK Inhibitors
Advanced Applications: PROTACs and Beyond
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[18] A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting the two.
The "linkerology" of PROTACs is critical for their efficacy, and the hydroxymethyl group on our building block is an ideal attachment point for linker synthesis.[19] It provides a convenient handle to build out the polyethylene glycol (PEG) or alkyl chains commonly used as linkers.[20]
By starting a linker synthesis from the hydroxymethyl group of the 3,5-difluoro-4-(hydroxymethyl)phenyl moiety, medicinal chemists can efficiently generate libraries of PROTACs. This allows for the rapid optimization of linker length and composition, which is crucial for achieving the productive ternary complex formation that leads to potent degradation.[18][21] The inherent properties of the difluorophenyl group (metabolic stability, binding contributions) are carried through into the final degrader molecule, providing a head start in developing drug-like PROTACs.
Conclusion
This compound is more than a simple building block; it is a highly engineered reagent that offers pre-packaged solutions to several common challenges in drug discovery. The strategic placement of difluoro groups provides a reliable method for enhancing metabolic stability and modulating electronic properties, while the hydroxymethyl group serves as a versatile anchor for SAR exploration and the construction of complex molecules like PROTACs. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction ensures its broad applicability across numerous therapeutic targets. For researchers and drug development professionals, understanding and leveraging the multifaceted potential of this compound can accelerate the journey from hit-to-lead and lead optimization, ultimately paving the way for the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 917969-79-0 [amp.chemicalbook.com]
- 3. This compound | 917969-79-0 [chemicalbook.com]
- 4. PubChemLite - this compound (C7H7BF2O3) [pubchemlite.lcsb.uni.lu]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. US11491183B2 - Substituted phenyl boronic acid containing polymers and methods of use - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pardon Our Interruption [opnme.com]
- 15. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. mdpi.com [mdpi.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Difluoro-4-(hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryl Methanols
The 3,5-difluoro-4-(hydroxymethyl)phenyl motif is a valuable building block in modern medicinal chemistry and materials science. The gem-difluoro substitution pattern ortho to the coupling vector significantly influences the electronic properties and conformational preferences of the resulting biaryl structure. The fluorine atoms can enhance metabolic stability, modulate pKa, and engage in favorable protein-ligand interactions. The hydroxymethyl group provides a crucial handle for further synthetic elaboration or can act as a key pharmacophoric element. The Suzuki-Miyaura coupling stands as the premier method for forging the pivotal carbon-carbon bond to construct these complex architectures.
This guide provides a comprehensive technical overview and a detailed protocol for the successful Suzuki-Miyaura coupling of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid with a variety of aryl and heteroaryl halides.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : A low-valent Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step, especially with less reactive aryl chlorides.
-
Transmetalation : This is the organometallic ligand exchange step. The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium center.
-
Reductive Elimination : The two organic ligands on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound. Optimization of the ligand, base, and temperature may be necessary for challenging substrates.
Materials and Reagents:
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| Aryl Bromide | Varies | 1.0 | 1.0 mmol |
| This compound | 187.94 | 1.2 | 225.5 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |
| SPhos | 410.47 | 0.08 | 32.8 mg |
| K₃PO₄ (finely ground) | 212.27 | 2.5 | 530.7 mg |
| 1,4-Dioxane (anhydrous) | - | - | 4.0 mL |
| Water (degassed) | - | - | 1.0 mL |
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 225.5 mg), and finely ground potassium phosphate (K₃PO₄) (2.5 mmol, 530.7 mg).
-
Catalyst and Ligand Addition : In a separate vial, weigh the palladium catalyst, Pd₂(dba)₃ (0.02 equiv, 18.3 mg), and the ligand, SPhos (0.08 equiv, 32.8 mg). Add these solids to the reaction vessel.
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition : Add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe.
-
Reaction : Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Figure 2: Experimental Workflow.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently strong base.3. Low reaction temperature. | 1. Use a fresh batch of catalyst and ensure proper degassing to prevent catalyst oxidation.2. Switch to a stronger base such as Cs₂CO₃.3. Increase the temperature to reflux. |
| Protodeboronation | 1. Harsh basic conditions.2. Presence of excess water. | 1. Use a milder base like K₂CO₃ or CsF.2. Reduce the amount of water or use anhydrous conditions with a base like KF. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination.2. High catalyst loading. | 1. Ensure thorough degassing of solvents and maintain a positive inert gas pressure.2. Reduce the catalyst loading. |
| Decomposition of Starting Material | 1. High temperature for sensitive substrates. | 1. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid
Introduction: The Significance of the Fluorinated Biaryl Moiety
The 3,5-difluoro-4-(hydroxymethyl)phenyl structural motif is of significant interest in medicinal chemistry and materials science. The gem-difluoro substitution adjacent to the coupling site provides unique electronic properties and metabolic stability, while the hydroxymethyl group offers a versatile handle for further functionalization. The synthesis of biaryl structures containing this moiety via Suzuki-Miyaura cross-coupling is a critical transformation. However, the electronic nature of this particular boronic acid presents distinct challenges to achieving high-yield, efficient, and clean conversions.[1][2]
This guide provides a deep dive into the mechanistic considerations, catalyst selection, and a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid with various aryl halides.
The Challenge: Overcoming Electronic Deactivation and Protodeboronation
The target boronic acid, this compound, is electronically deficient due to the presence of two electron-withdrawing fluorine atoms. This characteristic poses two primary obstacles:
-
Slow Transmetalation: The Suzuki-Miyaura catalytic cycle hinges on the transfer of the organic group from boron to the palladium center (transmetalation).[3][4] Electron-deficient boronic acids are less nucleophilic, which can lead to a sluggish transmetalation step, often becoming the rate-limiting step of the entire cycle.[2]
-
Competitive Protodeboronation: This is a major undesired side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol solvents in the presence of a base), replacing the boronic acid group with a hydrogen atom.[5][6] Electron-deficient boronic acids are particularly susceptible to this decomposition pathway, which consumes the starting material and reduces the overall yield.[1][7]
To overcome these challenges, the catalytic system must be highly active to ensure the rate of the productive cross-coupling reaction far outpaces the rate of protodeboronation.[6][8]
The Solution: Advanced Palladium Catalysis
Modern palladium catalysis offers a robust solution through the synergistic use of palladium precatalysts and specialized phosphine ligands.
-
Buchwald Precatalysts (G3/G4): Third and fourth-generation Buchwald precatalysts are air- and moisture-stable complexes that rapidly generate the active, monoligated Pd(0) species under mild reaction conditions.[9] This fast activation is crucial when working with unstable boronic acids, as it ensures the catalytic cycle begins promptly, minimizing the time the boronic acid is exposed to conditions that favor decomposition.[8][10]
-
Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos): Ligands play a paramount role in the catalytic cycle.[11][12] Bulky, electron-rich biarylmonophosphine ligands, such as SPhos, are highly effective for several reasons:[3][13][14]
-
They promote the formation of the active monoligated Pd(0) species.[3]
-
Their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition step.[4][11]
-
Their steric bulk accelerates the final reductive elimination step, which releases the biaryl product and regenerates the catalyst.[4][11]
-
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting and optimization. The process involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The ligand (L) and base are critical for facilitating these transformations.[3][4][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol: General Procedure
This protocol is a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides.
Materials and Reagents
| Reagent | Role | Typical Loading (mol%) or Equiv. |
| Aryl Halide (Ar-X) | Coupling Partner | 1.0 equiv |
| This compound | Coupling Partner | 1.2 - 1.5 equiv |
| SPhos Pd G3 Precatalyst | Catalyst | 1 - 2 mol% |
| SPhos | Ligand (optional, see note) | 1 - 2 mol% |
| Potassium Phosphate (K₃PO₄) | Base | 2.0 - 3.0 equiv |
| 1,4-Dioxane | Solvent | Varies |
| Water | Co-solvent | Varies (e.g., 4:1 Dioxane:H₂O) |
Note on Ligand: Buchwald G3 precatalysts have an integrated ligand. Additional free ligand is typically not required but can sometimes be beneficial.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), potassium phosphate (K₃PO₄, finely powdered, 3.0 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and unwanted side reactions.[16]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the solvent by bubbling Argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction vial to achieve a desired concentration (typically 0.1-0.2 M with respect to the limiting aryl halide).
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine all organic layers. Wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure biaryl product.
Optimization & Troubleshooting
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality reagents. | 1. Ensure a rigorously inert atmosphere is maintained.[16]2. Use freshly degassed solvents.3. Consider using a newer generation precatalyst (e.g., G4) for even faster activation. |
| Significant Protodeboronation | 1. Reaction is too slow, allowing decomposition to compete.2. Base is too strong or reaction temperature is too high for an extended period. | 1. Increase catalyst loading slightly (e.g., to 3 mol%).2. Use a more active ligand system (e.g., XPhos may be faster for some substrates).[16]3. Ensure rapid heating to the target temperature. |
| Formation of Homocoupled Boronic Acid Product | Oxygen contamination in the reaction mixture. | Improve the degassing procedure for solvents and ensure the reaction vessel is properly purged with inert gas.[16] |
| Incomplete Reaction | Steric hindrance from a bulky aryl halide coupling partner. | 1. Increase the reaction temperature.2. Switch to a bulkier ligand like XPhos or RuPhos.[16]3. Increase reaction time, but monitor for decomposition. |
Safety Precautions
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic. Handle with care in a well-ventilated fume hood.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.
-
Bases: Potassium phosphate is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Gas: Use caution when working with compressed gas cylinders. Ensure they are properly secured.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly achievable transformation. Success hinges on mitigating the inherent risks of slow transmetalation and competitive protodeboronation. By employing highly active, modern catalytic systems, such as Buchwald G3 precatalysts with bulky, electron-rich ligands like SPhos, researchers can achieve rapid and efficient C-C bond formation under relatively mild conditions. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and developers aiming to incorporate this valuable structural motif into their target molecules.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. SPhos - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of 3,5-Difluoro-4-(hydroxymethyl)phenylboronic Acid
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[1][2] This palladium-catalyzed cross-coupling of an organoboron species with an organohalide offers broad functional group tolerance and generally mild conditions, making it indispensable in pharmaceutical and materials science research.
This application note focuses on a specific, highly valuable building block: 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid . The difluorinated phenyl motif is a common feature in bioactive molecules, where the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity.[3] However, the very features that make this substrate attractive also present unique challenges for the Suzuki-Miyaura coupling. The presence of two strongly electron-withdrawing fluorine atoms and an adjacent hydroxymethyl group necessitates a carefully considered approach to reaction optimization. The central challenge lies in selecting an appropriate base—one that is strong enough to facilitate the key transmetalation step without promoting undesirable side reactions.
This guide provides a detailed analysis of base selection for this substrate. We will explore the mechanistic role of the base, dissect the substrate-specific challenges, compare common bases, and provide robust protocols for both screening and optimized reactions.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling is fundamentally dependent on the base. While the reaction is driven by a palladium catalyst, the base is the essential activator that enables the key bond-forming step. The catalytic cycle proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the base plays its primary role. The organoboron compound (the boronic acid) is generally not nucleophilic enough to directly transfer its organic group to the Pd(II) center. The base activates the boronic acid by coordinating to the empty p-orbital of the boron atom, forming a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[5][6][7][8] This activated species can then efficiently transfer its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle
Substrate-Specific Challenges
The structure of this compound introduces two main challenges that directly influence base selection.
-
Protodeboronation: This is the most common failure mode, involving the cleavage of the C-B bond and its replacement with a C-H bond, yielding 2,6-difluorobenzyl alcohol as a byproduct. The two electron-withdrawing fluorine atoms increase the acidity of the boronic acid, making the C-B bond more susceptible to cleavage, particularly in the presence of strong bases, excess water, and elevated temperatures.[9] A base must be chosen that is strong enough to promote transmetalation but not so aggressive that it favors protodeboronation.
-
Functional Group Incompatibility: The hydroxymethyl group (-CH₂OH) has a weakly acidic proton. While significantly less acidic than a phenol, exceptionally strong bases (like hydroxides or alkoxides) could potentially deprotonate it. This could lead to side reactions or interfere with the catalytic cycle. Therefore, bases with moderate strength are preferred to maintain the integrity of this functional group.
A Comparative Analysis of Bases
The choice of base is a critical parameter that must be tailored to the specific substrates.[8] Bases for Suzuki-Miyaura couplings are typically inorganic.[7] Organic amine bases are generally less effective as they can complex with the palladium catalyst, inhibiting its activity.[10][11]
| Base | Formula | Basicity (pKa of conj. acid) | Key Considerations & Field Insights |
| Potassium Carbonate | K₂CO₃ | ~10.3 | First Choice/Workhorse: A moderately strong base that is cost-effective and often provides an excellent balance between reactivity and minimizing side reactions like protodeboronation.[12][13][14] Its use is well-documented and reliable. |
| Sodium Carbonate | Na₂CO₃ | ~10.3 | Alternative Carbonate: Similar in strength to K₂CO₃ but with different solubility properties. Often used interchangeably, though K₂CO₃ is more common. Some studies find it to be highly effective.[11][15] |
| Cesium Carbonate | Cs₂CO₃ | ~10.4 | High-Performance Option: The high solubility of its salts in organic solvents often accelerates the reaction.[16] The larger, "softer" cesium cation is thought to play a beneficial role. The main drawback is its significantly higher cost. |
| Potassium Phosphate | K₃PO₄ | ~12.3 | For Challenging Couplings: A stronger, non-nucleophilic base. It is particularly effective for coupling less reactive electrophiles (e.g., aryl chlorides) or when protodeboronation is a problem under other conditions.[17][18][19] Can be used in anhydrous conditions. |
| Potassium Fluoride | KF | ~3.2 | Mild Conditions: A very weak base. The fluoride ion is thought to activate the boronic acid through a different mechanism, forming a highly nucleophilic fluoroborate species.[5] Useful for substrates with base-labile functional groups. |
| Sodium/Potassium Hydroxide | NaOH / KOH | >14 | Generally Avoided: These are very strong bases that significantly increase the risk of protodeboronation and other side reactions with sensitive substrates like the one .[7] Their high basicity can be detrimental. |
Experimental Protocols
For a novel or challenging Suzuki-Miyaura coupling, empirically screening a small set of bases is the most efficient path to an optimized and reproducible procedure.
Protocol 1: Screening for the Optimal Base
This protocol describes a parallel experiment to quickly identify the most suitable base for coupling this compound with a generic aryl bromide (Ar-Br).
Caption: Fig 2. Workflow for Base Optimization Screening
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, KF (2.0 equiv each)
-
Solvent: Dioxane/H₂O (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Preparation: To each of four separate, flame-dried reaction vials, add the aryl bromide (e.g., 0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), the palladium catalyst (0.002 mmol, 2 mol%), and the ligand (0.004 mmol, 4 mol%).
-
Base Addition: To each vial, add one of the selected bases: Vial 1 (K₂CO₃, 0.2 mmol), Vial 2 (Cs₂CO₃, 0.2 mmol), Vial 3 (K₃PO₄, 0.2 mmol), and Vial 4 (KF, 0.2 mmol).
-
Degassing: Seal each vial with a septum cap. Evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1.0 mL of 4:1 Dioxane/H₂O) to each vial via syringe.
-
Reaction: Place all vials in a pre-heated aluminum block on a stirrer plate (e.g., at 90-100 °C). Stir vigorously.
-
Monitoring: After a set time (e.g., 2, 8, and 16 hours), take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate) and analyze by Thin-Layer Chromatography (TLC) or LC-MS to compare product formation and consumption of starting material.
-
Analysis: Compare the results to identify the base that provides the highest conversion to the desired product with the least amount of byproduct formation (especially the protodeboronated side product).
Protocol 2: Optimized General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point based on the likely outcome of the screening, using potassium carbonate as a reliable and cost-effective base.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene/H₂O (10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add the degassed Toluene/H₂O solvent system (11 mL) via syringe.[8]
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 12-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the strategic selection of the base. The electron-withdrawing nature of the fluorine substituents increases the risk of protodeboronation, favoring the use of moderate bases over stronger ones.
For this specific substrate, potassium carbonate (K₂CO₃) represents the optimal starting point, providing a favorable balance of reactivity, cost-effectiveness, and minimization of side reactions. For more challenging or sluggish couplings, potassium phosphate (K₃PO₄) is an excellent alternative. While stronger bases may be tempting to accelerate reaction rates, they often lead to lower yields due to substrate decomposition. Ultimately, the empirical screening protocol provided herein remains the most reliable method for achieving optimal results for your specific coupling partners and establishing a robust, scalable chemical process.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Novel Biaryl Compounds Utilizing 3,5-Difluoro-4-(hydroxymethyl)phenylboronic Acid
Introduction: The Strategic Importance of Functionalized Biaryls
Biaryl scaffolds are a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents, agrochemicals, and organic electronic materials.[1][2] The specific substitution pattern on each aryl ring is critical for modulating the molecule's biological activity, photophysical properties, and overall three-dimensional structure. The subject of this guide, 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid, is a highly valuable building block. The difluoro substitution pattern can enhance metabolic stability and modulate the electronics of the aromatic ring, while the hydroxymethyl group provides a versatile handle for further synthetic transformations.
This document serves as a comprehensive guide for researchers, providing a robust theoretical framework and field-proven experimental protocols for the successful application of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3]
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate.[4] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[1][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7]
The fundamental steps are:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]
Visualizing the Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Key Parameter Optimization
The success of a Suzuki-Miyaura coupling, especially with a functionalized substrate like this compound, hinges on the careful selection of several key parameters. The electronic nature of our boronic acid (electron-deficient due to the fluorines) and the presence of the hydroxymethyl group must be considered.
Choice of Palladium Catalyst and Ligand
The "naked" palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is a precatalyst that forms the active Pd(0) species in situ. The choice of ligand is critical as it stabilizes the palladium center, enhances its reactivity, and influences the efficiency of both the oxidative addition and reductive elimination steps.
-
For Aryl Bromides and Iodides: These are generally more reactive electrophiles.[2] Standard phosphine ligands like triphenylphosphine (PPh₃) or catalysts like Pd(PPh₃)₄ are often sufficient. For more challenging or sterically hindered partners, a more robust system may be needed.
-
For Aryl Chlorides and Triflates: These substrates are less reactive and require more electron-rich and bulky ligands to facilitate the difficult oxidative addition step.[11][12] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are the gold standard here, as they promote the formation of highly active, monoligated Pd(0) species.[13] N-heterocyclic carbene (NHC) ligands are also highly effective.[14]
The Role and Selection of the Base
The base is not merely a spectator; it is essential for the transmetalation step.[9] It converts the neutral boronic acid into a more nucleophilic borate anion [ArB(OH)₃]⁻, which readily transfers its aryl group to the palladium center.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. K₃PO₄ is a moderately strong base that is often effective and well-tolerated.[15] Cs₂CO₃ is more aggressive and can be beneficial for less reactive coupling partners.
-
Organic Bases: Amine bases are generally not used as they can compete for coordination to the palladium center.
-
Solubility: The choice of base should also consider the solvent system. A biphasic system (e.g., toluene/water) is often used to facilitate the interaction of the organic-soluble catalyst and aryl halide with the water-soluble inorganic base and boronic acid.[16]
Solvent System
The solvent must solubilize the reactants and allow for heating to a temperature sufficient to drive the reaction.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are excellent choices.[4] They are compatible with a wide range of catalysts and bases. Often, a small amount of water is added to create a biphasic mixture that aids in dissolving the inorganic base.[4][17]
-
Protic Solvents: Alcohols like n-butanol can also be used, sometimes in combination with other solvents.[15]
-
Green Solvents: There is a growing trend towards using water as the primary solvent, which can be highly effective, especially with water-soluble catalysts or phase-transfer agents.[17][18]
Recommended Starting Conditions
The following table provides robust starting points for reaction optimization.
| Parameter | For Aryl/Heteroaryl Bromides & Iodides | For Aryl/Heteroaryl Chlorides & Triflates | Rationale & Causality |
| Pd Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) or G3-XPhos Precatalyst (2 mol%) | Standard precatalysts for reactive halides; advanced precatalysts needed for less reactive chlorides.[13][14] |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) or RuPhos (4 mol%) | Bulky, electron-rich biaryl phosphines are essential for activating C-Cl bonds.[11][13] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | K₃PO₄ (2.0 - 3.0 equiv.) | A strong yet well-tolerated base that effectively promotes boronate formation.[9][15] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Toluene / H₂O (4:1 v/v) or 2-MeTHF | Dioxane is a versatile solvent; toluene allows for higher reaction temperatures if needed. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are often required to overcome the activation barrier for C-Cl oxidative addition. |
| Concentration | 0.1 - 0.2 M (relative to aryl halide) | 0.1 - 0.2 M (relative to aryl halide) | Standard concentration range to ensure efficient reaction kinetics. |
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents can be hazardous.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling this compound with a standard aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Workflow Diagram:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), K₃PO₄ (1.25 mmol, 2.5 equiv.), Pd(OAc)₂ (0.01 mmol, 0.02 equiv.), and SPhos (0.02 mmol, 0.04 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture via syringe to the reaction vessel to achieve a final concentration of ~0.1 M with respect to the aryl bromide (e.g., 5 mL for a 0.5 mmol reaction). The solution should be sparged with inert gas for 10-15 minutes prior to addition.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
Work-up: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by brine. This removes residual inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[19]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting and Key Insights
-
Low Yield / No Reaction:
-
Cause: Inactive catalyst. Solution: Ensure the reaction was properly degassed and anhydrous solvents were used. The Pd(0) species is sensitive to oxygen.
-
Cause: Insufficiently active catalyst system. Solution: For challenging substrates, switch to a more active ligand system (e.g., a Buchwald biarylphosphine ligand) or a pre-formed catalyst complex.[12][13]
-
Cause: Poor base or solvent choice. Solution: Ensure the base is soluble enough to be effective. K₃PO₄ is often a reliable choice.
-
-
Side Reaction: Protodeboronation:
-
Cause: The boronic acid group is replaced by a hydrogen atom. This can be promoted by elevated temperatures and the presence of water.
-
Solution: Use the boronic acid in a slight excess (1.1-1.3 equiv.). Avoid unnecessarily long reaction times or excessively high temperatures. Using a more active catalyst that allows for lower temperatures can mitigate this issue.[13]
-
-
Side Reaction: Homocoupling:
-
Cause: The boronic acid couples with itself to form a symmetrical biaryl. This is often promoted by oxygen.
-
Solution: Rigorous degassing of the reaction mixture and solvents is critical.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of complex biaryl molecules. By utilizing this compound, researchers can access novel chemical entities with significant potential in drug discovery and materials science. The protocols and insights provided in this guide offer a robust foundation for success. Careful consideration of the catalyst, base, and solvent system, coupled with meticulous experimental technique, will enable the efficient and reliable synthesis of the desired functionalized biaryl products.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Note: Strategic Use of 3,5-difluoro-4-(hydroxymethyl)phenylboronic Acid in the Synthesis of Novel Enzyme Inhibitors
Introduction: The Unique Role of Fluorinated Arylboronic Acids in Drug Discovery
Boronic acids have become a cornerstone in medicinal chemistry, particularly in the design of enzyme inhibitors.[1][2] Their unique ability to form a reversible covalent bond with active site nucleophiles, such as the hydroxyl group of a serine residue, allows them to act as potent transition-state analogues for many hydrolytic enzymes.[3][4] The boron atom, with its empty p-orbital, readily accepts a lone pair of electrons from a nucleophile, shifting from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This tetrahedral adduct mimics the high-energy intermediate of the enzymatic reaction, leading to strong and specific inhibition.[3]
The reagent at the center of this guide, 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid , offers a trifecta of advantageous features for the modern drug developer:
-
The Boronic Acid "Warhead": Provides the core functionality for enzyme inhibition via reversible covalent interaction.[5][6]
-
Vicinal Difluoro Substitution: The two fluorine atoms flanking the boronic acid group are critical. As highly electronegative atoms, they act as strong electron-withdrawing groups, increasing the Lewis acidity of the boron atom. This enhances its reactivity with active site nucleophiles, potentially leading to lower inhibition constants (Kᵢ). Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability and modulate physicochemical properties like lipophilicity and pKa.
-
The Hydroxymethyl Handle: The -CH₂OH group at the 4-position serves as a versatile synthetic handle for downstream modifications, allowing for the exploration of structure-activity relationships (SAR) by introducing new pharmacophoric elements.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this powerful building block. We will delve into its properties, present a robust, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions, and outline the necessary steps for product characterization and preliminary biological evaluation.
Physicochemical Properties and Handling
Understanding the characteristics of the starting material is fundamental to successful synthesis. This compound is a stable, crystalline solid under standard laboratory conditions.
| Property | Value | Source |
| CAS Number | 917969-79-0 | [7][8] |
| Molecular Formula | C₇H₇BF₂O₃ | [7][9] |
| Molecular Weight | 187.94 g/mol | [7][8] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at 2-8°C under an inert atmosphere | [7] |
Expert Insight on Reactivity: The electron-withdrawing nature of the two fluorine atoms not only enhances the Lewis acidity of the boron center but also influences the C-B bond's reactivity in palladium-catalyzed cross-coupling reactions. The hydroxymethyl group is generally stable under these conditions but can be protected if subsequent reactions require harsh acidic or oxidizing conditions. For most standard Suzuki-Miyaura couplings, protection is not necessary.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[10] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of reagents, making it ideal for inhibitor synthesis.[11][12][13]
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Protocol: Synthesis of a Model Phenyl-Pyridine Inhibitor Scaffold
This section provides a detailed, step-by-step protocol for coupling this compound with a common heterocyclic partner, 2-bromo-6-methoxypyridine, to generate a core scaffold for further inhibitor development.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
2-Bromo-6-methoxypyridine (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate with oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (septum, needles, syringes, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
-
Step-by-Step Reaction Protocol
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 2-bromo-6-methoxypyridine (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Scientist's Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. Pd(dppf)Cl₂ is a robust pre-catalyst that is relatively air-stable but performs optimally under anaerobic conditions.
-
-
Solvent Addition and Degassing:
-
Using a syringe, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Bubble the inert gas through the solvent mixture for 15-20 minutes to ensure it is thoroughly degassed.
-
Scientist's Note: The aqueous base is essential for the transmetalation step, where the boronic acid is converted to a more nucleophilic boronate species.[10] Degassing the solvent removes dissolved oxygen which can interfere with the catalyst.
-
-
Reaction Execution:
-
Immerse the flask in a pre-heated oil bath at 90 °C.
-
Stir the reaction vigorously. The mixture will typically turn dark brown or black, which is indicative of an active palladium catalyst.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) or by taking small aliquots for LC-MS analysis. The reaction is typically complete within 2-4 hours.
-
Self-Validation: On TLC, you should observe the consumption of the starting materials and the appearance of a new, typically higher-Rf spot corresponding to the less polar product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
-
Scientist's Note: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity to elute the product.
-
Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield the final product, (3,5-difluoro-4-((6-methoxypyridin-2-yl)methyl)phenyl)boronic acid, as a pure solid.
-
Summary of Reaction Parameters
| Parameter | Condition / Value | Rationale |
| Stoichiometry | 1.1 eq Aryl Halide | A slight excess of the halide ensures complete consumption of the more valuable boronic acid. |
| Catalyst Loading | 3 mol % | Sufficient for efficient catalysis; higher loading can be used for difficult couplings but increases cost. |
| Base | K₂CO₃ (3 eq) | A moderately strong inorganic base effective for boronate formation without causing side reactions. |
| Solvent System | Dioxane/H₂O (4:1) | A polar aprotic/protic mixture that solubilizes both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without degrading reagents. |
| Typical Yield | 75-90% | Expected yield for a well-optimized Suzuki-Miyaura coupling of this type. |
Characterization of the Final Product
Rigorous characterization is essential to confirm the identity and purity of the synthesized inhibitor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic aromatic proton signals for both the difluorophenyl and methoxypyridine rings. The benzylic -CH₂OH protons will appear as a singlet or doublet, and the methoxy (-OCH₃) protons will be a sharp singlet around 3.9-4.1 ppm.
-
¹³C NMR: Will show the correct number of carbon signals. The C-F and C-B carbons will exhibit characteristic couplings.
-
¹⁹F NMR: Should show a single resonance for the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass of the molecule ([M+H]⁺). This provides definitive confirmation of the molecular formula.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use a reverse-phase HPLC method to determine the purity of the final compound. A pure sample should exhibit a single major peak (>95% by area).
-
Protocol: General Enzyme Inhibition Assay (Framework)
Once the inhibitor is synthesized and characterized, its biological activity must be assessed. This is a general protocol framework for a colorimetric or fluorometric enzyme assay that can be adapted to a specific target.
-
Prepare Stock Solutions: Dissolve the synthesized inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock in the appropriate assay buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the inhibitor dilution (or vehicle control, e.g., buffer with DMSO), and the enzyme.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes at room temperature) to allow for binding to occur.
-
Initiate Reaction: Add the enzyme's substrate to all wells to start the reaction.
-
Measure Activity: Measure the rate of product formation over time using a plate reader (measuring absorbance or fluorescence).
-
Data Analysis: Plot the reaction rate as a function of inhibitor concentration. Fit the data to the Morrison equation or a similar model to determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent enzyme inhibitors. Its unique electronic properties enhance the inhibitory potential of the boronic acid moiety, while the hydroxymethyl group provides a crucial point for synthetic elaboration. The Suzuki-Miyaura cross-coupling protocol detailed herein offers a reliable and efficient method for incorporating this scaffold into diverse molecular architectures, empowering researchers to accelerate the discovery and development of novel therapeutics.
References
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 7. achmem.com [achmem.com]
- 8. This compound CAS#: 917969-79-0 [amp.chemicalbook.com]
- 9. PubChemLite - this compound (C7H7BF2O3) [pubchemlite.lcsb.uni.lu]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid in the Synthesis of Targeted Anticancer Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the use of versatile synthetic building blocks are cornerstones of successful drug design.[1][2] This guide provides an in-depth analysis of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid , a highly functionalized reagent pivotal to the synthesis of next-generation targeted anticancer therapies. We will explore the unique physicochemical contributions of its distinct structural motifs, its application in constructing potent kinase inhibitors via Suzuki-Miyaura cross-coupling, and provide detailed, field-proven protocols for its use. This document serves as a technical resource for researchers aiming to leverage this reagent's potential in oncology drug discovery programs.
Introduction: The Rationale for Fluorinated Boronic Acids in Oncology
The development of small-molecule anticancer agents, particularly kinase inhibitors, relies on the ability to construct complex molecular architectures with precisely tuned properties.[3] Two elements are indispensable in this pursuit: the strategic use of fluorine and the robust formation of carbon-carbon bonds.
-
The Fluorine Advantage: The introduction of fluorine into drug candidates can profoundly enhance pharmacokinetic and pharmacodynamic profiles.[1][2] Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere of a hydrogen atom while altering local electronic properties, improving metabolic stability by blocking sites of oxidation, and increasing binding affinity to target proteins through unique electrostatic interactions.[4][5] In anticancer drug development, these attributes translate into improved efficacy, bioavailability, and a more favorable therapeutic window.[6]
-
Boronic Acids as Master Keys: Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction provides a reliable and highly versatile method for forming biaryl and heteroaryl-aryl linkages, which are common structural scaffolds in a vast number of approved drugs, including many kinase inhibitors.[8][9]
This compound (CAS 1072952-06-7) emerges as a particularly valuable building block by synergistically combining these features. Its pre-functionalized structure offers a streamlined route to complex molecular targets, saving valuable time and resources in multi-step synthetic campaigns.
Figure 1: Functional breakdown of this compound.
Core Application: Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cellular signal transduction.[3] Dysregulation of kinase signaling pathways, such as the MAPK/ERK pathway, is a hallmark of many cancers, making them prime therapeutic targets.[10][11] this compound is an exemplary reagent for constructing inhibitors that target key kinases in this pathway, including RAF and p38 MAP kinase.
Case Study: Building Blocks for RAF Inhibitors
The RAF family of serine/threonine kinases (A-RAF, B-RAF, C-RAF) are critical upstream regulators of the MAPK pathway.[12] Mutations, particularly B-RAF V600E, lead to constitutive pathway activation and are drivers in over half of all melanomas and various other cancers.[10] While first-generation inhibitors like Vemurafenib were transformative, acquired resistance often develops, necessitating the design of next-generation pan-RAF inhibitors.[13]
Many potent RAF inhibitors feature a substituted aryl or heteroaryl moiety that occupies the ATP-binding pocket.[14] The 3,5-difluoro-4-(hydroxymethyl)phenyl group introduced by our title reagent is ideally suited for this role. The fluorine atoms can form favorable interactions with the kinase hinge region, while the hydroxymethyl group can establish a critical hydrogen bond with conserved residues, anchoring the inhibitor in the active site.
Figure 2: Workflow from building block to biological target inhibition.
Case Study: Scaffolds for p38 MAP Kinase Inhibitors
The p38 MAP kinase pathway is another crucial signaling cascade that regulates cellular responses to inflammatory cytokines and stress. Its inhibition is a therapeutic strategy for treating inflammatory diseases and has shown potential in oncology.[15][16] A common structural motif in p38 inhibitors is a 4-fluorophenyl group that binds in a key hydrophobic pocket of the enzyme.[17]
The 3,5-difluoro-4-(hydroxymethyl)phenyl moiety serves as an advanced, next-generation substitute for the simpler fluorophenyl group. The additional fluorine atom can enhance binding affinity and metabolic stability, while the hydroxymethyl group provides an additional interaction point to improve potency and selectivity, potentially overcoming resistance mechanisms.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, generalized procedure for the palladium-catalyzed cross-coupling of this compound with a representative heteroaryl bromide.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Arylating Agent (Nucleophile) | >98% |
| Heteroaryl Bromide (e.g., 2-bromopyridine) | Coupling Partner (Electrophile) | >98% |
| Pd(dppf)Cl₂·CH₂Cl₂ | Palladium Catalyst Precursor | Synthesis Grade |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous |
| 1,4-Dioxane / Water (e.g., 4:1 v/v) | Solvent System | Anhydrous/HPLC |
| Nitrogen or Argon Gas | Inert Atmosphere | High Purity |
| Standard Glassware (Schlenk flask, condenser) | Reaction Vessel | - |
| TLC plates, Column Chromatography supplies (Silica gel) | Reaction Monitoring & Purification | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ. The excess boronic acid ensures complete consumption of the limiting electrophile. The base is essential for the transmetalation step of the catalytic cycle.[18]
-
-
Catalyst Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask via syringe. The final concentration should be approximately 0.1 M with respect to the heteroaryl bromide.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst. The aqueous component is often crucial for dissolving the base and facilitating the reaction.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Rationale: Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting heteroaryl bromide is consumed (typically 2-12 hours).
-
Rationale: Continuous monitoring prevents over-running the reaction, which can lead to byproduct formation and decomposition of the desired product.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Rationale: This standard aqueous work-up removes the inorganic base, salts, and water-soluble impurities.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure coupled product.
-
Rationale: Chromatography is necessary to separate the desired product from residual starting materials, catalyst-derived impurities, and any side products.
-
Figure 3: Step-wise experimental workflow for the Suzuki-Miyaura coupling protocol.
Conclusion and Outlook
This compound is more than a simple reagent; it is a strategically designed building block that imparts multiple advantageous properties to a final drug candidate. Its trifunctional nature—a stable difluoroaromatic core for metabolic resistance and binding, a hydrogen-bonding hydroxymethyl group for potency, and a versatile boronic acid handle for efficient synthesis—makes it an exceptionally powerful tool in the arsenal of medicinal chemists. As the demand for highly specific and durable anticancer therapies grows, the intelligent application of such pre-optimized, high-value intermediates will be crucial in accelerating the discovery and development of novel, life-saving oncology drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Belvarafenib | C23H16ClFN6OS | CID 89655386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalkinomics.com [chemicalkinomics.com]
- 12. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
- 13. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Orthogonal Protecting Group Strategies for 3,5-Difluoro-4-(hydroxymethyl)phenylboronic Acid
Abstract
3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its utility is often contingent on the selective chemical manipulation of either the hydroxymethyl or the boronic acid moiety. The inherent reactivity of both functional groups necessitates a robust and orthogonal protecting group strategy to achieve desired synthetic outcomes without unintended side reactions. This guide provides a detailed analysis of the synthetic challenges, presents field-proven strategies for selective protection, and offers step-by-step protocols for the application and removal of key protecting groups. We focus on the orthogonal pairing of a silyl ether for the alcohol and an N-methyliminodiacetate (MIDA) boronate for the boronic acid, enabling a highly controlled, sequential approach to complex molecule synthesis.
Introduction: The Synthetic Challenge
The title compound possesses two chemically distinct, yet mutually reactive, functional groups: a primary benzylic alcohol and an arylboronic acid. The primary alcohol is nucleophilic and possesses an acidic proton, making it susceptible to oxidation, etherification, or unwanted reactions with organometallics and strong bases.[1][2] The boronic acid is a Lewis acid, prone to dehydration to form a cyclic trimer (boroxine), and can undergo protodeboronation under various conditions.[3][4] Its primary utility in Suzuki-Miyaura cross-coupling reactions can be hampered by the presence of the free hydroxyl group, which can interfere with the catalytic cycle.
Therefore, any successful synthetic campaign involving this building block must address the challenge of chemoselectivity. An orthogonal protection strategy, wherein one group can be masked or unmasked without affecting the other, is paramount.[1][5] This document outlines such a strategy, focusing on the versatile tert-butyldimethylsilyl (TBS) ether for the alcohol and the exceptionally stable MIDA boronate for the boronic acid.
Diagram 1: The Bifunctional Challenge
Caption: The two key reactive sites on the target molecule.
Strategy I: Protection of the Hydroxymethyl Group as a Silyl Ether
Protecting the hydroxymethyl group is essential when subsequent reactions target the boronic acid or involve conditions incompatible with a free alcohol, such as the use of strong bases or organometallic reagents.[6] Silyl ethers are ideal for this purpose due to their ease of installation, tunable stability based on the steric bulk of silicon substituents, and mild, selective cleavage conditions.[2][7][8]
Rationale for Selecting the TBS Group
Among common silyl ethers, the tert-butyldimethylsilyl (TBS) group offers an excellent balance of stability and reactivity.[9] It is significantly more stable to hydrolysis and a wider range of reaction conditions than smaller silyl groups like trimethylsilyl (TMS), yet it can be reliably cleaved using fluoride ion sources without affecting more robust protecting groups.[10] This cleavage condition is orthogonal to the mild basic hydrolysis required for MIDA boronate deprotection.
Protocol 2.1: TBS Protection of the Hydroxymethyl Group
This protocol details the conversion of the primary alcohol to its corresponding TBS ether. The reaction proceeds via a silylating agent, tert-butyldimethylsilyl chloride, activated by imidazole.[10]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until fully dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected boronic acid.
Protocol 2.2: Deprotection of the TBS Ether
Cleavage of the TBS ether is most effectively achieved using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).[10][11] The high strength of the silicon-fluorine bond (Si-F) is the driving force for this reaction.[2]
Materials:
-
(4-((tert-butyldimethylsilyloxy)methyl)-3,5-difluorophenyl)boronic acid
-
Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBS-protected compound (1.0 eq) in THF in a round-bottom flask.
-
Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.
-
Stir the mixture for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding deionized water.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic extracts and wash with brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude alcohol can be purified by flash chromatography if necessary.
Strategy II: Protection of the Boronic Acid as a MIDA Boronate
Boronic acids are often unstable, making them difficult to handle, purify, and store.[3][12] Protection as an N-methyliminodiacetic acid (MIDA) boronate ester transforms the boronic acid into a stable, crystalline, and chromatography-compatible solid.[13][14] The MIDA ligand forms a dative bond with the boron atom, creating a tetracoordinate, sp³-hybridized center that is unreactive under standard cross-coupling conditions.[12] This protection is readily reversed under mild aqueous basic conditions.[12][14]
Protocol 3.1: MIDA Boronate Formation
This procedure involves the condensation of the boronic acid with N-methyliminodiacetic acid, with removal of water to drive the reaction to completion.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Acetonitrile (ACN)
Procedure:
-
Combine the boronic acid (1.0 eq) and MIDA (1.1 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
-
Add a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux (approx. 120-130 °C) for 2-4 hours, collecting the water azeotropically in the Dean-Stark trap.
-
After cooling to room temperature, remove the solvents under high vacuum.
-
The solid residue can often be purified by trituration with a solvent like acetonitrile, followed by filtration to yield the pure MIDA boronate as a free-flowing solid. Recrystallization or chromatography can be used for further purification if needed.
Protocol 3.2: Deprotection of the MIDA Boronate
The release of the free boronic acid from its MIDA ester is a simple hydrolysis performed under mild basic conditions.[12][15]
Materials:
-
MIDA-protected boronate
-
1 M aqueous sodium hydroxide (NaOH) or saturated aqueous sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane
-
Diethyl ether or EtOAc
-
1 M aqueous hydrochloric acid (HCl)
Procedure:
-
Suspend the MIDA boronate (1.0 eq) in THF or dioxane.
-
Add 1 M aqueous NaOH (2.0-3.0 eq) and stir vigorously at room temperature for 30-60 minutes. The solid should dissolve as the reaction proceeds.
-
Monitor deprotection by TLC or LC-MS.
-
Upon completion, wash the mixture with diethyl ether or EtOAc to remove the water-soluble MIDA ligand byproduct.
-
Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the free boronic acid into an organic solvent like EtOAc (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected boronic acid.
The Orthogonal Strategy: Dual Protection and Selective Deprotection
The true power of this methodology lies in its orthogonality. By protecting both functional groups, one can selectively deprotect and react at either site while the other remains masked. This workflow is critical for multi-step syntheses of complex molecules.
Diagram 2: Orthogonal Protection & Deprotection Workflow
Caption: Orthogonal pathways for protection and selective deprotection.
This workflow enables four distinct synthetic scenarios:
-
Reaction at the Boronic Acid: Protect the alcohol with TBS (Protocol 2.1), perform the desired reaction (e.g., Suzuki coupling), then deprotect the TBS group (Protocol 2.2).
-
Reaction at the Alcohol: Protect the boronic acid with MIDA (Protocol 3.1), perform the desired reaction (e.g., oxidation, etherification), then deprotect the MIDA group (Protocol 3.2).
-
Sequential Reactions (Alcohol first): Protect both groups, starting with MIDA (Protocol 3.1) then TBS (Protocol 2.1). Selectively deprotect the TBS group (Protocol 2.2), react at the alcohol, re-protect if necessary, then deprotect the MIDA group (Protocol 3.2) for reaction at the boronic acid.
-
Sequential Reactions (Boronic Acid first): Protect both groups. Selectively deprotect the MIDA group (Protocol 3.2), react at the boronic acid, then deprotect the TBS group (Protocol 2.2) for reaction at the alcohol.
Summary Data
The selection of a protecting group strategy is dictated by the stability required for subsequent synthetic steps. The table below summarizes the key characteristics of the recommended protecting groups.
| Feature | TBS Ether (for -CH₂OH) | MIDA Boronate (for -B(OH)₂) |
| Protection Reagents | TBDMS-Cl, Imidazole, DMF | N-methyliminodiacetic acid, Toluene/DMSO, heat |
| Deprotection Conditions | TBAF in THF; or mild acid (e.g., CSA, AcOH)[9][11] | Mild aqueous base (e.g., 1M NaOH or NaHCO₃)[12][14] |
| Stability | Stable to: Strong bases, organometallics, mild oxidation/reduction. Labile to: Fluoride ions, strong acids. | Stable to: Chromatography, air, moisture, anhydrous cross-coupling conditions, most redox/organometallic reagents.[12][13] Labile to: Mild aqueous base. |
| Orthogonality | High. Cleaved by fluoride, stable to mild aqueous base used for MIDA removal. | High. Cleaved by mild aqueous base, stable to fluoride sources used for TBS removal. |
| Physical Form | Often an oil or low-melting solid. | Typically a stable, free-flowing crystalline solid.[14][15] |
Conclusion
The strategic and orthogonal application of tert-butyldimethylsilyl ethers and MIDA boronates provides a powerful and versatile platform for the synthesis of complex molecules derived from this compound. By following the detailed protocols and strategic workflows outlined in this guide, researchers can unlock the full synthetic potential of this valuable building block, enabling precise and high-yielding transformations at either reactive center. This approach exemplifies the principles of modern synthetic design, where control and chemoselectivity are achieved through the logical application of orthogonal protecting groups.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 14. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 15. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
scale-up synthesis with 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid
An Application Guide for the Scale-Up Synthesis and Utilization of 3,5-Difluoro-4-(hydroxymethyl)phenylboronic Acid
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide for researchers, process chemists, and drug development professionals on the effective scale-up of chemical syntheses utilizing this compound (CAS: 917969-79-0).[1][2] This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its difluorinated phenyl ring and the synthetic handle provided by the hydroxymethyl group.[3] This guide moves beyond simple bench-scale procedures to address the critical challenges of process optimization, impurity control, and purification strategies essential for large-scale production. A detailed, optimized protocol for a multi-gram scale Suzuki-Miyaura cross-coupling reaction is presented, supported by mechanistic insights and practical, field-proven advice.
Introduction: The Strategic Value of the Moiety
This compound is a key intermediate in the synthesis of complex organic molecules. The fluorine atoms at the 3 and 5 positions significantly modulate the electronic properties of the phenyl ring, influencing the pKa of the boronic acid and the reactivity in cross-coupling reactions.[4] This substitution pattern is often sought in pharmaceutical candidates to enhance metabolic stability or modify binding affinity. The hydroxymethyl group offers a versatile point for further chemical elaboration, distinguishing it from simpler analogs like 3,5-difluorophenylboronic acid.
Boronic acids are foundational reagents in modern organic synthesis, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] However, scaling these reactions presents unique challenges, including reagent stability, catalyst deactivation, and product purification. This guide aims to provide a robust framework for navigating these challenges.
Core Challenges in Scaling-Up Boronic Acid Reactions
When transitioning from milligram to multi-gram or kilogram scale, several factors that are negligible in discovery chemistry become critically important.
-
Homogeneity and Mass Transfer: Ensuring efficient mixing in large reactors is crucial. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and inconsistent product quality.
-
Protodeboronation: Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) under basic conditions, especially at elevated temperatures. The 3,5-difluoro substitution pattern can enhance stability against this decomposition pathway compared to non-fluorinated analogs.[3] However, it remains a critical parameter to monitor.
-
Purification: The removal of palladium catalyst residues to parts-per-million (ppm) levels is a strict requirement for active pharmaceutical ingredients (APIs). Furthermore, separating the final product from boron-containing byproducts (boroxines, unreacted starting material) can be challenging at scale.
-
Thermal Safety: Exothermic events during the reaction or work-up must be understood and controlled to prevent runaway reactions.
Workflow for Scale-Up Suzuki-Miyaura Coupling
The following diagram outlines a typical workflow for the scale-up of a Suzuki-Miyaura coupling reaction involving the title compound.
Caption: High-level workflow for a scaled Suzuki-Miyaura coupling.
Optimized Protocol: Gram-Scale Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Reaction Scheme: (An image of the reaction scheme would be placed here in a full document) this compound + 4-bromoanisole -> 3',5'-difluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)methanol
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 eq)
-
Potassium Carbonate (K₂CO₃), milled (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel or pump for controlled additions.
Step-by-Step Procedure:
-
Reactor Setup & Inerting: Assemble the reactor system and purge thoroughly with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: Charge the reactor with 4-bromoanisole (1.1 eq), milled potassium carbonate (3.0 eq), palladium(II) acetate (0.01 eq), and SPhos (0.02 eq).
-
Scientist's Note: Using a pre-catalyst or, as in this case, a well-defined ligand like SPhos is crucial for reproducibility at scale. SPhos is effective for coupling with electron-deficient boronic acids. Milled K₂CO₃ provides a higher surface area, improving reaction kinetics compared to granular forms.[6]
-
-
Solvent Addition: Add degassed 1,4-dioxane (approx. 5 volumes relative to the boronic acid) and degassed deionized water (approx. 2 volumes) to the reactor. Begin vigorous stirring.
-
Scientist's Note: A solvent mixture of dioxane and water is common for Suzuki couplings, as it helps to solubilize both the organic reagents and the inorganic base.[7] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
-
Heating: Heat the reaction mixture to 80-90 °C.
-
Boronic Acid Addition: Once the temperature is stable, add the this compound (1.0 eq) to the reactor. This can be done as a solid or as a slurry in a small amount of dioxane.
-
Scientist's Note: Adding the boronic acid last, once the mixture is hot, can minimize the time it spends under basic conditions before the catalytic cycle begins, thereby reducing the risk of protodeboronation.[8]
-
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress by taking small, quenched aliquots for HPLC or TLC analysis every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up - Quench and Phase Split: Once the reaction is complete, cool the mixture to room temperature. Add water (5 volumes) and ethyl acetate (10 volumes). Stir for 15 minutes, then stop stirring and allow the layers to separate.
-
Aqueous Extraction: Drain the lower aqueous layer. Wash the organic layer sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.
-
Scientist's Note: These washes remove the inorganic base, unreacted boronic acid, and other water-soluble impurities. The acidic wash helps to neutralize any remaining base, while the bicarbonate wash removes any acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Process Parameter Optimization
The success of a scale-up hinges on understanding the impact of key variables. The following table summarizes critical parameters and their influence on the reaction outcome.
| Parameter | Range / Options | Impact on Yield & Purity | Rationale & Justification |
| Catalyst Loading | 0.1 - 2.0 mol% | Lower loading reduces cost but may slow the reaction or lead to incomplete conversion. Higher loading increases cost and residual metal burden. | Optimization is a trade-off between reaction efficiency and downstream purification costs. 1 mol% is a common starting point for scale-up. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often used for challenging couplings as it is less prone to causing protodeboronation than stronger bases.[8] Cs₂CO₃ is highly effective but expensive for large-scale use. | The choice of base is critical. K₂CO₃ is a cost-effective and generally robust option. The base's strength and solubility impact the transmetalation step. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | Solvent choice affects reagent solubility, reaction temperature, and work-up efficiency. 2-MeTHF is a greener solvent alternative to dioxane. | Solubility of all components (starting materials, base, catalyst) is paramount for a successful reaction.[6][7] |
| Temperature | 60 - 100 °C | Higher temperatures increase reaction rate but also accelerate catalyst decomposition and protodeboronation. | The optimal temperature provides a fast reaction rate without significant degradation of reagents or catalyst. An operating range of 80-90 °C is often a good balance. |
Purification at Scale
Purifying boronic acid-derived products on a large scale requires specific strategies to remove process-related impurities.
-
Recrystallization: This is the most effective and economical method for purification at scale. A suitable solvent system must be identified that provides good solubility at high temperatures and poor solubility at low temperatures. For the biphenyl product in the protocol, a solvent system like toluene/heptane or ethyl acetate/heptane is a good starting point for screening.
-
Metal Scavenging: After isolation of the crude product, dissolving it in a suitable solvent and treating it with a metal scavenger is essential to meet regulatory limits for residual palladium. Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol) are highly effective for this purpose.[7]
-
Extraction with Polyols: Boronic acid impurities can be difficult to remove. One effective technique is to perform a basic aqueous wash containing a diol like sorbitol.[9] The sorbitol complexes with the boronic acid, increasing its partitioning into the aqueous layer for efficient removal.[10][11]
Safety and Handling Considerations
-
This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Use containment (e.g., a fume hood) when weighing and transferring catalyst powders.
-
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Use in a well-ventilated area away from ignition sources. Ensure the reactor is properly grounded.
-
Exothermic Potential: While Suzuki couplings are generally not violently exothermic, the initial quench of the hot reaction mixture can generate heat. Perform quenches under controlled conditions with adequate cooling capacity.
References
- 1. achmem.com [achmem.com]
- 2. This compound CAS#: 917969-79-0 [amp.chemicalbook.com]
- 3. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenylboronic acid as a multi-modal ligand for the capture of monoclonal antibodies: development and optimization of a washing step - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low yield in Suzuki coupling with 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid
<_ _>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically those involving 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid . This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome low yields and other common issues.
Troubleshooting Guide: Low Yields & Side Reactions
Low yields in the Suzuki coupling of this compound can be attributed to a combination of factors related to the substrate's unique electronic and structural properties. The presence of two electron-withdrawing fluorine atoms, coupled with a potentially coordinating hydroxymethyl group, presents specific challenges that must be addressed through careful optimization of reaction conditions.
Q1: My reaction yield is consistently low or non-existent. What are the most likely causes?
Several factors can lead to a failed or low-yielding reaction with this particular boronic acid. A systematic approach to troubleshooting is essential.
Primary Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its activity can be compromised by oxygen or by coordination with the hydroxymethyl group of your boronic acid.[1]
-
Solution: Ensure all solvents and reagents are rigorously degassed. Techniques like the freeze-pump-thaw method or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes are crucial.[1][2] Using a fresh, high-quality palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, can also improve results by ensuring the efficient generation of the active Pd(0) species.[3]
-
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical step. The electron-withdrawing fluorine atoms on the phenyl ring can slow this process down.
-
Solution: The choice of base is paramount. A stronger base is often required to facilitate the formation of the more reactive boronate species.[4] Screen bases such as K₃PO₄ and Cs₂CO₃.[1] The solubility of the base is also critical; a mixture of an organic solvent like dioxane or THF with water can improve the solubility of inorganic bases and accelerate the reaction.[1][2]
-
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2,6-difluorobenzyl alcohol as a byproduct.[4] This is often exacerbated by high temperatures and the presence of water with certain bases.[3][5]
-
Solution:
-
Use a Milder Base: Consider using a milder base like KF.[4]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester, which are more resistant to protodeboronation.[4][6]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[4]
-
-
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity. A suboptimal ligand can result in a sluggish or incomplete reaction.
Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling, the reaction of two boronic acid molecules to form a symmetrical biaryl, is a common side reaction that consumes your starting material and complicates purification.[8][9]
Primary Causes & Solutions:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[8]
-
Solution: As mentioned before, meticulous degassing of all solvents and reagents is non-negotiable.[1] Maintaining a positive pressure of an inert gas throughout the reaction setup and duration is critical.
-
-
Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may be more likely to participate in side reactions like homocoupling.
Q3: Could the hydroxymethyl group be interfering with the reaction?
Yes, the hydroxymethyl group can potentially interfere in a few ways.
Potential Issues & Mitigation:
-
Coordination to Palladium: The oxygen of the hydroxyl group could coordinate to the palladium center, potentially inhibiting catalytic activity.[1]
-
Solution: Using bulky ligands can often mitigate this by sterically shielding the palladium center.[10]
-
-
Reaction with the Base: A strong base could deprotonate the hydroxyl group, which might lead to unforeseen side reactions.
-
Solution: If you suspect this is an issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group that is stable to the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this Suzuki coupling?
The ideal temperature can vary, but a good starting point is between 80-110 °C.[4][11] If you observe decomposition of your starting materials or significant side product formation, lowering the temperature may be necessary. Conversely, if the reaction is sluggish, a moderate increase in temperature could be beneficial.[4]
Q2: Is it better to use the boronic acid directly or convert it to a boronate ester?
While boronic acids are often more reactive, they can be prone to decomposition and side reactions like protodeboronation and homocoupling.[12] Boronate esters, such as pinacol esters, are generally more stable and can lead to cleaner reactions and higher yields, especially in complex syntheses.[4]
Q3: Which palladium source is best?
For challenging couplings, modern palladium precatalysts like the Buchwald G3 and G4 precatalysts are often superior to older sources like Pd(PPh₃)₄ or Pd(OAc)₂.[3] These precatalysts are more stable and efficiently generate the active Pd(0) species in situ.[13]
Q4: Can I use microwave irradiation to improve my yield?
Microwave-assisted synthesis can be a powerful tool for optimizing Suzuki couplings. It often leads to dramatically reduced reaction times and can improve yields, sometimes with lower catalyst loadings.[5]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in this specific Suzuki coupling.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Equipment:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
Degassing (Optional but Recommended): Briefly evacuate and backfill the flask with inert gas three times.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Condition Screening
The following table summarizes typical starting points for reaction optimization.
| Parameter | Condition 1 (Starting Point) | Condition 2 (For Unreactive Halides) | Condition 3 (To Minimize Protodeboronation) |
| Palladium Source | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (3 mol%) | SPhos Pd G2 (2 mol%) |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | (Included in precatalyst) |
| Base (equiv) | K₃PO₄ (2.0) | Cs₂CO₃ (2.5) | KF (3.0) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF (anhydrous) |
| Temperature | 100 °C | 110 °C | 80 °C |
| Notes | A robust general starting point. | For challenging aryl chlorides. | Boronic acid should be protected (e.g., as BPin). |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
side reactions of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid in cross-coupling
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid in cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate and resolve common challenges encountered during your experiments, ensuring the integrity and success of your synthetic workflows.
Frequently Asked Questions (FAQs)
This section is designed to provide rapid answers to the most common issues observed when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My reaction yield is disappointingly low, and I've isolated a significant amount of 1,3-difluoro-2-(hydroxymethyl)benzene. What is causing the loss of my boronic acid?
A1: This is a classic symptom of protodeboronation , a major side reaction where the C–B bond is cleaved and replaced by a C–H bond.[1] Your boronic acid is reverting to its parent arene. The electron-withdrawing fluorine atoms on your substrate make the boronic acid group particularly susceptible to this decomposition pathway, which is often accelerated by the basic and aqueous conditions typical of Suzuki couplings.[2][3]
Q2: My mass spectrometry results show an unexpected impurity with a mass corresponding to a dimer of my starting boronic acid. What is this byproduct and how can I prevent it?
A2: You are observing homocoupling , a side reaction where two molecules of your boronic acid react to form a symmetrical biaryl. This is a common issue that can occur through two primary mechanisms: an oxidative pathway mediated by residual oxygen in your reaction setup or a palladium(II)-mediated pathway.[4][5] Rigorous exclusion of oxygen and careful selection of the palladium source are critical to suppress this impurity.[5]
Q3: Could the hydroxymethyl group (-CH₂OH) on my boronic acid be interfering with the reaction?
A3: The hydroxymethyl group is generally compatible with standard Suzuki-Miyaura conditions. Unlike a more reactive aldehyde, the primary alcohol is relatively stable. However, its presence can influence the overall electronic nature of the molecule and solubility. In some highly specific cases, particularly if aggressive bases or high temperatures are used, potential side reactions like ether formation or oxidation could occur, but these are not typical. A recent study has even shown that a hydroxyl group positioned near a boronate can direct the cross-coupling, highlighting its potential to influence reactivity.[6]
Q4: What are the best general starting conditions for a Suzuki-Miyaura coupling with this specific boronic acid to maximize success?
A4: Given the propensity for protodeboronation, a successful strategy involves conditions that favor the productive cross-coupling over the decomposition pathway. We recommend starting with a milder base, a carefully chosen solvent system, and a highly active catalyst that promotes rapid coupling at lower temperatures. A good starting point is a Pd(0) catalyst or a pre-catalyst system known for fast catalytic turnover, paired with a base like potassium phosphate (K₃PO₄) in a solvent mixture such as dioxane/water or THF/water.[7][8][9]
In-Depth Troubleshooting Guide 1: Combating Protodeboronation
Protodeboronation is the most prevalent cause of low yields with electron-deficient arylboronic acids like this compound.[10] Understanding its mechanism is key to its prevention.
The Mechanism: An Unwanted Protonolysis
In the basic, often aqueous, media of a Suzuki reaction, the boronic acid exists in equilibrium with its more reactive boronate anion form ([ArB(OH)₃]⁻).[1] This species is essential for the transmetalation step of the desired catalytic cycle.[11] However, this boronate can also be protonated by a proton source (like water), leading to the cleavage of the aryl-boron bond and the formation of the undesired arene.[3]
Visualizing the Competing Pathways
The diagram below illustrates how the intended Suzuki-Miyaura catalytic cycle competes with the protodeboronation side reaction. The key is to accelerate the transmetalation step (k_trans) so that it significantly outpaces the rate of protodeboronation (k_pdb).
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
minimizing homocoupling of 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid
Welcome to the technical support center for 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this electron-deficient boronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide in-depth, actionable advice to minimize the formation of the common homocoupled biaryl byproduct, thereby maximizing the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant issue?
A: Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the boronic acid partner react to form a symmetrical biaryl dimer (Ar-Ar) instead of coupling with the intended aryl halide (Ar-X). This process consumes your valuable boronic acid, reduces the yield of the desired product, and complicates purification due to the formation of a structurally similar byproduct. The reaction is often promoted by the presence of Pd(II) species and oxygen.[1][2][3]
Q2: Why is this compound particularly susceptible to homocoupling and other side reactions?
A: This specific boronic acid has two key structural features that increase its reactivity challenges:
-
Electron-Deficient Ring: The two fluorine atoms are strongly electron-withdrawing, making the aryl ring electron-poor. Electron-deficient arylboronic acids are known to be more susceptible to both homocoupling and a competing decomposition pathway called protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[4][5][6] This increased reactivity can make it difficult to achieve selective cross-coupling.
-
Hydroxymethyl Group: The -CH₂OH group can potentially coordinate with the palladium catalyst or interact with the base, altering the reaction kinetics and potentially promoting side reactions.
Q3: How should I properly store and handle this compound to ensure its integrity?
A: Proper storage is critical to prevent degradation, which can lead to poor performance in reactions. Organoboronic acids are susceptible to decomposition pathways like protodeboronation and oxidation.[7][8]
-
Storage: Store the solid reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark, and dry place (refrigeration is recommended).
-
Handling: When weighing and dispensing the reagent, minimize its exposure to air and moisture. Use it as quickly as possible after opening the container. For highly sensitive reactions, consider handling it in a glovebox.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses the most common issue encountered with this compound: the formation of the homocoupled dimer, 2,2',6,6'-tetrafluoro-4,4'-bis(hydroxymethyl)-1,1'-biphenyl.
Problem: My reaction shows significant formation of the homocoupled dimer. What parameters can I adjust?
The formation of the homocoupled dimer is a strong indicator that the catalytic cycle is favoring this unwanted pathway. The key is to promote the desired cross-coupling catalytic cycle to outcompete the homocoupling side reaction. This can be achieved by carefully tuning the reaction components.
Solution A: Catalyst System (Palladium Source & Ligand)
The choice of catalyst and ligand is paramount. The goal is to use a system that promotes rapid oxidative addition and reductive elimination while stabilizing the palladium center against side reactions.
-
Palladium Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst is often superior to Pd(II) sources like Pd(OAc)₂ or PdCl₂. Pd(II) species are known to directly promote the homocoupling of boronic acids.[3][9] If you must use a Pd(II) source, adding a reducing agent like potassium formate can help minimize the concentration of free Pd(II).[10]
-
Ligand Selection: For electron-deficient boronic acids, bulky and electron-rich phosphine ligands are often highly effective.[11] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[11]
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points. They have proven effective for challenging couplings, including those involving electron-deficient partners.[4][12]
-
Rationale: These ligands form monoligated palladium species that are highly active catalysts, accelerating the desired cross-coupling pathway.[11]
-
Solution B: Base Selection and Stoichiometry
The base plays a critical role in activating the boronic acid for transmetalation. However, an overly strong or poorly soluble base can accelerate boronic acid decomposition and homocoupling.[6]
-
Choice of Base: A moderately weak, soluble base is often optimal.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is frequently the base of choice for challenging Suzuki couplings, including those with unstable boronic acids.[8] Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective alternatives.
-
Bases to Avoid: Strong, poorly soluble inorganic bases like sodium carbonate (Na₂CO₃) or strong hydroxides (NaOH, KOH) can lead to rapid decomposition of electron-deficient boronic acids.[13]
-
-
Stoichiometry: Use the minimum amount of base necessary for the reaction, typically 2-3 equivalents. Excess base can increase the rate of side reactions.
Solution C: Solvent and Temperature Control
The reaction environment significantly impacts the rates of all competing reaction pathways.
-
Solvent System: A polar aprotic solvent, often with a small amount of water, is standard.
-
Recommended Solvents: Dioxane/water, THF/water, or DME/water mixtures are common. The water is crucial for activating the boronic acid via the formation of a boronate species.[14] Anhydrous conditions can sometimes be used with specific bases like potassium trimethylsilanolate (TMSOK), but this requires careful optimization.[15]
-
-
Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate the decomposition of the boronic acid and the catalyst.[8] For highly reactive systems, starting at room temperature and gently warming only if necessary is a good strategy.[16]
Solution D: Reaction Setup and Degassing
Oxygen is a known promoter of boronic acid homocoupling.[1][2][17] Rigorous exclusion of oxygen is therefore critical.
-
Degassing Protocol: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is essential.[10][17]
-
Slow Addition: In particularly difficult cases, the slow addition of the boronic acid solution via a syringe pump to the reaction mixture containing the aryl halide and activated catalyst can maintain a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.[8]
Summary of Troubleshooting Strategies
| Parameter | Problematic Condition | Recommended Optimization | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂ (Pd(II) sources) | Pd₂(dba)₃, or a defined Pd(0) precatalyst (e.g., XPhos-Pd-G3) | Pd(II) species can directly mediate homocoupling. Using a Pd(0) source minimizes this pathway.[3][9] |
| Ligand | Less bulky/electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) | Accelerates oxidative addition and reductive elimination, making the cross-coupling cycle faster than side reactions.[4][11] |
| Base | Strong, poorly soluble bases (e.g., NaOH, Na₂CO₃) | Weaker, soluble bases (e.g., K₃PO₄, Cs₂CO₃) | Minimizes rapid, base-mediated decomposition (protodeboronation) of the electron-deficient boronic acid.[6][8] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (start at RT, warm to 40-80 °C if needed) | Reduces the rate of thermal decomposition of the boronic acid and catalyst.[8][16] |
| Atmosphere | Presence of air/oxygen | Rigorously degassed solvent under an inert (Ar or N₂) atmosphere | Oxygen is a known oxidant that promotes the homocoupling mechanism.[1][17] |
Experimental Workflow & Protocol
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound while minimizing homocoupling.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 organic:water ratio) via syringe.
-
Degassing: Bubble argon through the stirred mixture for an additional 15-20 minutes.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%). Add these solids to the reaction vessel against a positive flow of argon.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Logic Diagram
This diagram outlines a logical workflow for diagnosing and solving issues with homocoupling.
Caption: A decision-making workflow for troubleshooting homocoupling.
References
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 3,5-Difluoro-4-(hydroxymethyl)phenylboronic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and reaction inefficiency, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.
Section 1: Understanding the Challenges with this compound
This particular boronic acid presents a unique combination of structural features that can influence the outcome of a catalytic reaction. The electron-withdrawing difluoro substituents, the potentially coordinating hydroxymethyl group, and the inherent sensitivities of the boronic acid moiety itself all play a role. Low yields or complete reaction failure are often attributed to catalyst "death," but the root cause is frequently more nuanced, involving a combination of reagent instability and subtle catalyst inhibition pathways.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the most likely causes?
A1: When a Suzuki-Miyaura reaction underperforms with this substrate, the issue often falls into one of three categories:
-
Boronic Acid Instability: The primary off-cycle reaction for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This is especially prevalent under the basic, aqueous conditions typical of many Suzuki couplings.[2][3] For your specific reagent, the hydroxymethyl group can also undergo base-promoted degradation at elevated temperatures.[4][5]
-
Catalyst Deactivation: The palladium catalyst can lose its activity through several mechanisms. Oxygen contamination can lead to the formation of inactive palladium oxides and promote the unwanted homocoupling of your boronic acid.[6][7] Additionally, the active Pd(0) species can aggregate into inactive palladium black, especially at low ligand concentrations or high temperatures.[8]
-
Inhibition by the Substrate or Byproducts: While less common, the hydroxymethyl group's oxygen atom could potentially coordinate to the palladium center, interfering with the catalytic cycle. More likely, degradation products from the boronic acid could act as catalyst poisons.
Q2: What is protodeboronation and why is it a problem for my reaction?
A2: Protodeboronation is a chemical reaction that replaces the boronic acid group with a hydrogen atom, effectively destroying your starting material.[1] This side reaction is a common culprit for low yields in Suzuki couplings.[1][9] The reaction is often catalyzed by aqueous base, which is a standard component of the Suzuki-Miyaura reaction conditions.[2][10] The electron-withdrawing fluorine atoms on your aryl ring can influence the rate of this undesired process.
Q3: Can the hydroxymethyl group on my boronic acid cause problems?
A3: Yes, the hydroxymethyl group introduces a specific point of instability, particularly under basic conditions at high temperatures. Studies on (hydroxymethyl)boronic acid have shown that in basic solutions at elevated temperatures (e.g., 90-98°C), it can degrade to methanol and borate.[4][11] This not only consumes your reagent but the resulting byproducts could potentially interfere with the catalyst. However, at room temperature in the presence of a base, the compound is generally stable for several days.[4][5]
Q4: How do the difluoro substituents affect the reaction?
A4: The two fluorine atoms are strongly electron-withdrawing. This can impact the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. While electron-withdrawing groups can sometimes make the transmetalation step more challenging, they can also influence the stability of the boronic acid itself. For instance, in aryltrifluoroborates, electron-withdrawing substituents have been shown to slow the rate of solvolysis.[12]
Q5: I see a lot of dark precipitate in my reaction. What is it?
A5: A dark, insoluble precipitate is often palladium black, which is aggregated, inactive Pd(0).[8] This is a common form of catalyst deactivation. It can be caused by:
-
Insufficient Ligand: The ligand's job is to stabilize the soluble, catalytically active Pd(0) species. If the ligand concentration is too low or the ligand itself degrades, the palladium atoms can aggregate.
-
High Temperatures: Excessive heat can accelerate both ligand degradation and palladium aggregation.
-
Poor Solvent Choice: The catalyst complex must remain soluble throughout the reaction.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered when using this compound.
Problem 1: Low or No Product Formation, Starting Materials Largely Unconsumed
This scenario suggests an issue with catalyst activation or immediate deactivation.
| Potential Cause | Diagnostic Check | Proposed Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Run a control reaction with a known, reliable substrate combination (e.g., phenylboronic acid and 4-bromoanisole). | Switch to a more robust, commercially available pre-catalyst such as an XPhos or SPhos G3 palladacycle.[6] | Pd(II) precatalysts require in-situ reduction to the active Pd(0) state. If this reduction fails, the catalytic cycle never begins. Modern palladacycle precatalysts are designed for reliable and rapid activation. |
| Oxygen Contamination | Review your degassing procedure. | Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[6] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. This also promotes the oxidative homocoupling of the boronic acid, further reducing yield.[7] |
| Solvent Impurities | Use a fresh bottle of high-purity, anhydrous solvent. | Purchase solvents specifically designated for catalysis or pass them through an alumina plug before use. | Trace impurities in solvents, even at the ppm level, can act as potent catalyst poisons.[13] |
Problem 2: Reaction Stalls Prematurely, Mixture of Product and Starting Materials Observed
This often points to reagent degradation or gradual catalyst deactivation over the course of the reaction.
| Potential Cause | Diagnostic Check | Proposed Solution | Rationale |
| Protodeboronation | Use LC-MS to look for the mass of 3,5-difluorobenzyl alcohol (the protodeboronated byproduct) in your crude reaction mixture. | 1. Use a milder base: Switch from strong inorganic bases (e.g., NaOH, K₂CO₃) to a milder organic base (e.g., triethylamine) or use potassium fluoride (KF).2. Convert to a boronate ester: Protect the boronic acid as a pinacol or MIDA ester. These are more stable and release the boronic acid slowly under the reaction conditions.[1][14]3. Use anhydrous conditions: If possible, switch to a non-aqueous solvent system to minimize water-driven protodeboronation. | Protodeboronation is often accelerated by strong aqueous bases.[2] By minimizing water or using a milder base, this decomposition pathway can be suppressed. Boronate esters provide increased stability against this side reaction.[3][14] |
| Thermal Degradation of Hydroxymethyl Group | Run the reaction at a lower temperature and monitor progress over a longer time. | If possible, select a catalyst system (palladium source and ligand) that is highly active at lower temperatures (e.g., 60-80°C). | The hydroxymethyl group is known to be unstable in basic solutions at high temperatures.[4][11] Lowering the reaction temperature can significantly reduce the rate of this degradation. |
| Catalyst Aggregation | Observe the reaction mixture for the formation of a black precipitate (palladium black). | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher). Choose a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands) that can better stabilize the Pd(0) center. | A higher concentration of a strongly coordinating ligand helps to prevent the aggregation of Pd(0) into an inactive state.[8] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting failed reactions with this substrate.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Section 3: Experimental Protocols
Protocol 1: Conversion of Boronic Acid to a More Stable Diethanolamine Adduct
This protocol can be used to protect the boronic acid, increasing its stability to storage and potentially mitigating protodeboronation during the reaction.[15]
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride (or other suitable solvent like THF or Diethyl Ether)
-
Stir vial, stir bar, filtration apparatus
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve the this compound in a minimal amount of methylene chloride.[15]
-
While stirring, add diethanolamine dropwise via pipette.[15]
-
A white precipitate should form. Continue stirring the resulting slurry for 15-20 minutes to ensure complete formation of the adduct.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This stable, crystalline solid can now be used directly in Suzuki-Miyaura coupling reactions, typically with protic co-solvents.[15]
Visualizing the Palladium Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the desired catalytic cycle and the key points where deactivation or unwanted side reactions can occur.
Caption: Suzuki-Miyaura cycle and common off-cycle pathways.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. connectsci.au [connectsci.au]
- 5. Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Reactivity of Electron-Deficient Boronic Acids in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for a common challenge in synthetic chemistry: improving the reactivity of electron-deficient boronic acids in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying principles to empower you to solve complex synthetic challenges.
Introduction: The Challenge of Electron-Deficient Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] However, researchers often encounter significant hurdles when working with electron-deficient boronic acids. The electron-withdrawing nature of substituents on the aromatic ring decreases the nucleophilicity of the organic group to be transferred, which can slow down the crucial transmetalation step in the catalytic cycle.[2] Furthermore, these substrates are often more susceptible to side reactions like protodeboronation, leading to low yields and complex product mixtures.[1][3][4]
This guide provides a structured approach to diagnosing and overcoming these challenges, enabling you to achieve successful couplings with these demanding substrates.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when encountering difficulties with electron-deficient boronic acids.
Q1: My Suzuki coupling with an electron-deficient boronic acid is giving very low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the fundamental reaction parameters is the best first step.[5]
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are active and have been stored correctly.[3] Many phosphine ligands are susceptible to oxidation, and the active Pd(0) species can be sensitive to air.[3][5]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3][5] Ensure your solvents are properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).[3]
-
Reagent Quality: Verify the purity and stability of your electron-deficient boronic acid. They are particularly prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3] Using fresh, high-purity reagents is critical.[3]
-
Aryl Halide Reactivity: Remember that the reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[3] Couplings involving aryl chlorides are inherently more challenging and often necessitate specialized, highly active catalyst systems.[3][6]
Q2: I suspect protodeboronation is the primary cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a frequent issue with electron-deficient boronic acids.[1][3] Here are several strategies to mitigate it:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[7] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often beneficial.[3]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[3] Employing anhydrous conditions with a suitable base can be advantageous.[4]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][3][4] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[3]
Q3: Should I be using a boronic acid or a boronic ester for my electron-deficient substrate?
A3: While boronic acids are often more reactive, boronic esters (like pinacol esters) offer significantly greater stability, especially for electron-deficient and heteroaromatic systems.[4][8][9] If you are experiencing issues with boronic acid decomposition, switching to a corresponding boronic ester is a highly recommended strategy.[4] MIDA boronates are another excellent option, offering high stability and being amenable to chromatography.[2][4]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting.
Problem 1: The reaction is stalled, with starting materials largely unconsumed.
Potential Cause: Slow or inhibited transmetalation is the most likely culprit. The electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the aryl group, hindering its transfer from boron to the palladium center.
Solutions & Troubleshooting Steps:
-
Increase Basicity: A stronger base can more effectively activate the boronic acid to form the more nucleophilic boronate species.[7]
-
Actionable Advice: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[5]
-
-
Enhance Ligand Electron-Donating Ability: More electron-rich ligands on the palladium center increase the electron density on the metal, which can facilitate the transmetalation step.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for transmetalation.[5]
-
Actionable Advice: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.
-
-
Consider a Different Solvent System: The solvent can influence the solubility of the base and the stability of intermediates.
Problem 2: Significant formation of homocoupled boronic acid (biaryl byproduct).
Potential Cause: This side reaction is often promoted by the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid.
Solutions & Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use.
-
Actionable Advice: Employ techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes).[4]
-
-
Maintain a Strict Inert Atmosphere: The reaction vessel must be free of oxygen throughout the entire process.
Problem 3: Low yield with evidence of protodeboronation.
Potential Cause: As discussed in the FAQs, electron-deficient boronic acids are particularly susceptible to the loss of the boronic acid moiety.
Solutions & Troubleshooting Steps:
-
Switch to a More Stable Boron Reagent: This is often the most effective solution.
-
Optimize the Base: Use a milder base that is still effective for the coupling.
-
Actionable Advice: Fluoride sources like KF or CsF can be effective and are less likely to cause hydrolysis of sensitive functional groups.[4]
-
-
Use Anhydrous Conditions: Eliminate water as a potential proton source.
-
Actionable Advice: Use anhydrous solvents and bases. Ensure all glassware is thoroughly dried.[4]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle & Troubleshooting
A firm grasp of the catalytic cycle is essential for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting Suzuki couplings with electron-deficient boronic acids.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol is a general starting point and should be optimized for specific substrates.[4]
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid or ester (1.2–1.5 equiv)[5]
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[5]
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)[5]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, and the finely powdered base.[4][5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[3][5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[5]
-
Solvent Addition: Add the degassed solvent system via syringe.[4][5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][5]
Protocol for the Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
For particularly unstable boronic acids, conversion to a diethanolamine adduct can significantly improve handling and stability.[11]
Materials:
-
Electron-deficient boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)[5]
-
Suitable solvent (e.g., methylene chloride)[5]
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of a suitable solvent.[5]
-
Addition: Add diethanolamine dropwise via pipette while stirring.[5][11]
-
Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.[5][11]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[5]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[5][11]
Data Summary Table: Ligand and Base Selection
| Parameter | Recommendation for Electron-Deficient Boronic Acids | Rationale |
| Ligand Type | Electron-rich, bulky monophosphine ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃) | These ligands promote the rate-limiting oxidative addition and reductive elimination steps and can stabilize the active palladium catalyst.[10] |
| Base Strength | Moderate to strong non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, KF) | Stronger bases are often required to form the active boronate species from the less nucleophilic boronic acid.[3] Fluoride bases can be beneficial for base-sensitive substrates.[4] |
| Solvent System | Aprotic polar solvents (e.g., Dioxane, THF), potentially with minimal water. Anhydrous conditions for highly sensitive substrates. | Balances solubility of reagents while minimizing protodeboronation risk.[4] |
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling of Sterically Hindered Arylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of the Suzuki-Miyaura cross-coupling with sterically hindered substrates. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to overcome the unique challenges posed by sterically demanding arylboronic acids and their coupling partners.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions. However, when synthesizing complex molecules such as pharmaceuticals or advanced materials, chemists often encounter substrates with significant steric bulk, particularly those with ortho-substituents on the arylboronic acid or the aryl halide. This steric congestion dramatically impedes the reaction, leading to low yields, slow reaction rates, and a host of side reactions. This guide provides a systematic approach to diagnosing and solving these issues.
Core Principles: Why Steric Hindrance Matters
Understanding the catalytic cycle is key to effective troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance primarily obstructs the latter two stages.
-
Transmetalation: This is often the rate-limiting step. The bulky organic group from the activated boronate species must transfer to the palladium center. When both the palladium complex and the boronate are sterically encumbered, their approach is difficult, slowing the reaction significantly.
-
Reductive Elimination: The final step, where the two organic fragments are joined to form the new C-C bond, also suffers. The bulky groups must orient themselves cis to one another on the palladium center before they can be eliminated, a conformation that is energetically unfavorable with large substituents.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting sterically sensitive steps.
Frequently Asked Questions (FAQs)
Q1: Why did my Suzuki reaction fail when using a di-ortho-substituted arylboronic acid?
A1: The most common reason for failure is severe steric hindrance.[1] The bulky ortho-substituents prevent the boronic acid from approaching the palladium center during the transmetalation step.[2] Additionally, the final reductive elimination step to form the C-C bond is also slow.[3] Success requires a carefully optimized system with highly active catalysts, specialized ligands, and appropriate bases.
Q2: What is protodeboronation and how can I prevent it?
A2: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material.[4] This is often promoted by aqueous conditions, high temperatures, and certain bases.[5][6] To minimize it:
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA ester.[7][8] These are less prone to protodeboronation.
-
Minimize Water: While some water is often necessary, excess water can accelerate the side reaction. Use anhydrous solvents or a carefully controlled biphasic system.
-
Optimize the Base: Strong bases can sometimes accelerate protodeboronation.[5] Screen weaker bases like K₃PO₄ or CsF.
-
Increase Reaction Rate: A more active catalyst system that promotes the desired coupling at a faster rate will outcompete the slower protodeboronation pathway.[4]
Q3: My starting materials are consumed, but I see a complex mixture of products and low yield of the desired biaryl. What is happening?
A3: This often points to side reactions like homocoupling (where the aryl halide couples with itself or the boronic acid couples with itself) and decomposition.[8]
-
Homocoupling of Boronic Acid: Often caused by the presence of oxygen or if using a Pd(II) precatalyst that needs to be reduced in situ.[8] Ensure your reaction is thoroughly degassed.
-
Poor Ligand Choice: Insufficiently bulky ligands may not effectively prevent side reactions or promote the desired reductive elimination.[2]
-
Reaction Temperature: The temperature might be too high, leading to decomposition of starting materials, products, or the catalyst.
Q4: Can I use the same conditions for a sterically hindered aryl chloride as I would for a bromide?
A4: No, aryl chlorides are significantly less reactive than aryl bromides or iodides.[9] The C-Cl bond is much stronger, making the initial oxidative addition step more difficult. For aryl chlorides, you will almost always need a more electron-rich and bulky ligand (e.g., dialkylbiaryl phosphines like XPhos or cataCXium A) and often higher temperatures to achieve good conversion.[9][10]
Troubleshooting Guide: From Low Yield to No Reaction
Problem: My reaction has stalled or is showing very low conversion.
| Possible Cause | Explanation & Solution |
| Ineffective Catalyst/Ligand | The "workhorse" catalyst Pd(PPh₃)₄ is often ineffective for hindered couplings. The ligand is not bulky or electron-donating enough to facilitate the difficult oxidative addition and reductive elimination steps.[10] Solution: Switch to a specialized ligand system. Start with a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[9][11] For extremely challenging tetra-ortho-substituted couplings, consider highly specialized ligands like AntPhos.[12] |
| Incorrect Base | The base is critical for activating the boronic acid.[11] For sterically hindered substrates, weaker bases like NaHCO₃ or K₂CO₃ may not be sufficient. Solution: Use a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) is an excellent starting point.[13] Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) are also highly effective, though their high basicity can sometimes promote side reactions.[14] |
| Poor Solvent Choice | The solvent must solubilize all components and be stable at the required temperature. Solution: Aprotic polar solvents are standard. 1,4-Dioxane, THF, and Toluene are common choices. For some systems, a mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 10:1) can be beneficial, but be mindful of protodeboronation.[6] |
| Insufficient Temperature | Hindered couplings often require more thermal energy to overcome the high activation barriers for transmetalation and reductive elimination. Solution: If the reaction is clean but slow at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-110 °C (refluxing toluene or dioxane). Monitor for decomposition. |
Problem: I am observing significant protodeboronation of my boronic acid.
| Possible Cause | Explanation & Solution |
| Unstable Boronic Acid | Boronic acids, especially heteroaromatic or electron-deficient ones, can be inherently unstable under basic, aqueous conditions.[4][5] Solution: Protect the boronic acid as a more robust derivative. N-methyliminodiacetic acid (MIDA) boronates or pinacol esters (Bpin) are excellent choices as they are more stable to chromatography and the reaction conditions, releasing the active boronic acid slowly in situ.[7] |
| Excess Water or Protic Solvent | Water is the proton source for protodeboronation. Solution: Use anhydrous solvents and ensure your base (e.g., K₃PO₄) is dried. If a biphasic system is necessary, minimize the amount of water. |
| Catalyst-Promoted Decomposition | Paradoxically, some highly active, bulky phosphine ligands can also accelerate palladium-catalyzed protodeboronation under certain conditions. Solution: If you suspect this is the case, screen a different class of ligand (e.g., switch from a biaryl phosphine to an NHC-based system) or re-optimize the base and solvent. |
Advanced Strategies & Catalyst Selection
The key to success is using a catalyst system that is both highly active and sterically tailored to the challenge. Modern catalyst systems are built around bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs).
Recommended Ligands for Hindered Couplings
| Ligand Class | Examples | Strengths | Considerations |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos, tBuXPhos | General purpose for hindered systems, commercially available as pre-catalysts, high activity.[10] | Can promote protodeboronation in some cases. |
| Specialized Biaryl Phosphines | AntPhos, BI-DIME | Excellent for extremely hindered di- and tetra-ortho-substituted substrates.[12] | May require higher catalyst loading or specific conditions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Strong σ-donors, highly active for aryl chlorides, thermally stable.[2][8] | Can be more expensive; synthesis of custom NHCs can be complex. |
| Ferrocene-Based Ligands | dtbpf, QPhos | Robust, electron-rich, and effective for a range of hindered couplings. | Performance can be substrate-dependent. |
Troubleshooting Workflow & Experimental Protocol
Caption: A decision tree for troubleshooting a failing sterically hindered Suzuki coupling.
General Protocol for a Sterically Hindered Suzuki Coupling
This protocol is a robust starting point and may require optimization.
Materials:
-
Aryl Halide (e.g., 2,6-dimethylbromobenzene) (1.0 equiv)
-
Sterically Hindered Arylboronic Acid (e.g., 2,4,6-trimethylphenylboronic acid) (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Base: Anhydrous, powdered K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (to make a ~0.1 M solution)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the arylboronic acid, and the powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. Stir the resulting slurry for 5 minutes. Finally, add the palladium pre-catalyst in one portion.
-
Heating & Monitoring: Place the sealed vessel in a pre-heated oil bath or heating block set to 100-110 °C. Stir vigorously. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (1x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. reddit.com [reddit.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Biaryl Compounds
Welcome to the technical support center for the purification of fluorinated biaryl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying this important class of molecules. The introduction of fluorine into a biaryl scaffold dramatically alters its physicochemical properties, demanding a nuanced approach to separation and purification. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated biaryl compounds notoriously difficult to purify?
A1: The difficulty stems from the unique properties imparted by the fluorine atom. The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, leading to increased metabolic stability but also altered molecular interactions.[1][2] Key factors include:
-
Altered Polarity and Lipophilicity: Fluorination significantly impacts a molecule's electronic properties and lipophilicity, often in non-intuitive ways. This can lead to unexpected elution behavior in chromatography and altered solubility for crystallization.[3]
-
"Fluorophilicity": Highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or phases. This can be exploited for purification but complicates standard separation methods.[4]
-
Isomer Separation: Positional isomers and atropisomers (in cases of hindered rotation) of fluorinated biaryls often have very similar physical properties, making their separation by standard techniques like flash chromatography or crystallization exceptionally challenging.[5][6]
-
Strong Intermolecular Interactions: The polarized C-F bond can participate in dipole-dipole interactions and weak hydrogen bonds, influencing crystal packing and interactions with chromatographic stationary phases.
Q2: I have a crude mixture from a Suzuki coupling to make a fluorinated biaryl. What is the best first-pass purification strategy?
A2: For most lab-scale syntheses (<1g), flash column chromatography on silica gel is the most practical initial approach. However, success is not guaranteed without careful method development. Start by performing a thorough Thin Layer Chromatography (TLC) analysis using a range of solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane). If the target compound is basic (e.g., contains an aniline moiety), it is crucial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent peak tailing and irreversible adsorption on the acidic silica gel.[7]
Q3: My fluorinated biaryl appears to be decomposing on the silica gel column. What are my options?
A3: Apparent decomposition on silica gel can be due to the acidic nature of the stationary phase, especially for sensitive functional groups.
-
Neutralize the Silica: Pre-treating the silica gel with triethylamine (by flushing the packed column with an eluent containing 1% triethylamine) can mitigate this issue.[7]
-
Switch Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase like basic alumina .
-
Avoid Chromatography: Consider alternative purification methods such as crystallization or preparative HPLC , which may offer milder conditions.
Q4: How can I effectively separate positional isomers of a fluorinated biaryl?
A4: This is a common and significant challenge. Standard silica gel chromatography often fails to provide baseline separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power. Pentafluorophenyl (PFP) or other fluorinated stationary phases can provide alternative selectivity for halogenated compounds compared to standard C8 or C18 columns.[8]
-
Specialized Stationary Phases: For gas chromatography (GC), covalent organic frameworks (COFs) functionalized with trifluoromethyl groups have shown promise for high-resolution separation of isomers by providing unique noncovalent interactions and steric effects.[6]
-
Crystallization: If one isomer forms well-ordered crystals, fractional crystallization can be an effective, scalable solution. This requires meticulous screening of solvents.
Troubleshooting Guide: Column Chromatography
This section addresses specific issues encountered during the chromatographic purification of fluorinated biaryl compounds.
Issue 1: Poor Separation of Product from a Close-Eluting Impurity
-
Symptoms: Overlapping spots on TLC; broad or shouldered peaks during column chromatography.
-
Causality: The target compound and impurity have very similar polarities and affinities for the stationary phase. This is common with starting materials, byproducts from side reactions, or positional isomers.[9]
| Possible Cause | Recommended Action |
| Suboptimal Eluent System | Systematic TLC Analysis: Screen a wider range of solvents. Test eluents with different selectivities (e.g., replace ethyl acetate with methyl tert-butyl ether or dichloromethane). Aim for an Rf of 0.2-0.3 for your target compound to maximize separation. |
| Standard Silica Insufficient | Switch Stationary Phase: Consider using a pentafluorophenyl (PFP) or other fluorinated stationary phase in an HPLC or prep-HPLC setting. These phases can offer enhanced retention and unique selectivity for halogenated compounds.[8] |
| Column Overloading | Reduce Sample Load: Overloading the column significantly diminishes its separation capacity. A general rule is to use a ratio of at least 30:1 (silica gel:crude material) by weight.[7] |
Issue 2: Severe Peak Tailing and Low Recovery
-
Symptoms: The product elutes from the column as a long, drawn-out streak rather than a tight band; final isolated yield is significantly lower than expected.
-
Causality: This is a classic sign of strong, undesirable interactions between the analyte and the stationary phase. For fluorinated biaryls containing basic nitrogen atoms (e.g., anilines, pyridines), the basic lone pair interacts strongly with acidic silanol groups on the silica surface, leading to tailing or irreversible binding.[10]
Caption: Troubleshooting workflow for peak tailing in chromatography.
Experimental Protocol: Optimizing Flash Chromatography with a Basic Additive
This protocol is designed to mitigate peak tailing for basic fluorinated biaryl compounds.
-
Initial TLC Screening:
-
Prepare three identical TLC plates.
-
Spot each plate with your crude reaction mixture.
-
Develop each plate in a different solvent system (e.g., 9:1 Hex/EtOAc, 7:3 Hex/EtOAc, 1:1 Hex/EtOAc).
-
-
TLC with Additive:
-
Select the solvent system from Step 1 that shows the best (even if imperfect) separation.
-
Prepare a new developing jar with this eluent, but add 1% triethylamine (Et₃N) .
-
Run a new TLC plate in this modified eluent. Observe if the streaking of your target spot is reduced and if the Rf value changes.
-
-
Column Preparation:
-
Dry-pack or slurry-pack a column with silica gel (aim for a 40:1 silica:crude ratio by weight).
-
Flush the column with the optimized eluent from Step 2 (containing 1% Et₃N) until it is fully equilibrated. Use at least 2-3 column volumes.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent itself.
-
Load the sample onto the column.
-
Elute the column with the amine-modified solvent system, collecting fractions and monitoring by TLC.
-
Troubleshooting Guide: Crystallization
Crystallization can be a powerful, scalable purification technique, but fluorinated compounds can exhibit complex thermal behavior and solubility profiles.[11]
Issue: Compound "Oils Out" or Fails to Crystallize
-
Symptoms: Upon cooling or solvent evaporation, the compound separates as a liquid phase (an oil) instead of forming solid crystals.
-
Causality: The compound is too soluble in the chosen solvent, or the cooling rate is too fast, preventing the molecules from aligning into an ordered crystal lattice. Impurities can also inhibit crystallization.
| Possible Cause | Recommended Action |
| Solvent Choice is Incorrect | Systematic Solvent Screening: Test solubility in a wide range of solvents (polar, nonpolar, protic, aprotic). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot. |
| Supersaturation Not Reached | Slow Evaporation: Dissolve the compound in a volatile solvent (e.g., dichloromethane) and allow the solvent to evaporate slowly in a loosely capped vial over several days. |
| Cooling Rate is Too Fast | Slow Cooling Protocol: Place the hot, saturated solution in a warmed Dewar flask or an insulated container to slow the cooling rate dramatically, allowing more time for crystal nucleation and growth. |
| High Purity is Inhibiting Nucleation | Scratching/Seeding: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a pure crystal, add a tiny seed crystal to the solution. |
| Incompatible Solvent System | Anti-Solvent Diffusion: Dissolve the compound in a good solvent. In a separate, larger vial, add a poor solvent (an "anti-solvent") in which the compound is insoluble. Carefully layer the solution of your compound on top of the anti-solvent. Cap the vial and allow the solvents to slowly mix via diffusion. |
Purity Assessment and Verification
Determining the purity of the final product is a critical step. No single technique is sufficient; a combination of methods is required for unambiguous confirmation.[][13]
Caption: Key analytical techniques for purity verification.
Table: Comparison of Analytical Techniques for Purity Assessment
| Analytical Method | Principle | Information Provided | Key Strengths for Fluorinated Biaryls |
| Reversed-Phase HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Chemical purity (area %), presence of non-fluorinated impurities. | High resolution, quantitative, robust, and widely available for routine purity checks.[13] |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of hydrogen nuclei. | Structural confirmation, ratio of protons, detection of proton-containing impurities. | Essential for confirming the overall biaryl structure and identifying residual solvents or reagents. |
| ¹⁹F NMR Spectroscopy | Nuclear magnetic resonance of fluorine-19 nuclei. | Confirms the presence and chemical environment of fluorine atoms. | Crucial. Provides a clean spectrum to identify and quantify fluorine-containing impurities or isomers that may be invisible in ¹H NMR.[14] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation of the target compound. | High sensitivity and specificity for verifying the molecular formula. Essential for confirming product identity. |
| Elemental Analysis | Combustion analysis to determine the percentage composition of C, H, N, and F. | Confirms the empirical formula of the bulk sample. | Provides an orthogonal measure of purity and composition, confirming that the isolated bulk material matches the theoretical formula. |
By combining insights from these FAQs, troubleshooting guides, and analytical protocols, researchers can develop a more robust and logical approach to overcoming the purification challenges of fluorinated biaryl compounds, leading to higher purity materials and more reliable downstream results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases [pubmed.ncbi.nlm.nih.gov]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Separation of geometric isomers of a dicopper complex by using a (19)F-labeled ligand: dynamics, structures, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, storage, and application of this versatile reagent. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and extensive field experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like many arylboronic acids, this compound is susceptible to several degradation pathways that can impact its purity and reactivity. The principal routes of decomposition are protodeboronation and oxidation . A third, less common pathway is the formation of boroxines (trimeric anhydrides).
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acids, bases, or certain metal catalysts and is often a competing side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The electron-withdrawing fluorine atoms on the phenyl ring can influence the rate of this degradation.
-
Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, converting the arylboronic acid into the corresponding phenol.[4][5] This can occur in the presence of atmospheric oxygen or other oxidizing agents, and the rate of oxidation can be influenced by factors such as pH and the presence of metal ions.[6][7]
-
Boroxine Formation: Dehydration of boronic acids can lead to the formation of cyclic trimeric anhydrides known as boroxines. This is a reversible process, and boroxines can be converted back to the boronic acid in the presence of water.
Q2: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. What are the potential causes related to the boronic acid's stability?
A2: Low yields in Suzuki-Miyaura coupling are a common issue and can often be traced back to the stability of the boronic acid under the reaction conditions.[8]
-
Protodeboronation: Under the basic conditions typically required for Suzuki coupling, protodeboronation can be a significant side reaction, consuming your starting material.[2][9] Highly electron-deficient arylboronic acids can be particularly susceptible to base-catalyzed protodeboronation.[10]
-
Oxidative Degradation: The presence of dissolved oxygen in your reaction mixture can lead to the oxidative degradation of the boronic acid to the corresponding phenol, which is an inactive byproduct in the coupling reaction.[7][11]
-
Homocoupling: Palladium catalysts can sometimes promote the homocoupling of the boronic acid, leading to the formation of symmetrical biaryl species as a byproduct.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: Minimizing degradation requires careful control of reaction conditions and handling procedures.
| Strategy | Rationale |
| Degas Solvents | Remove dissolved oxygen to prevent oxidative degradation. |
| Use an Inert Atmosphere | Conduct reactions under nitrogen or argon to minimize exposure to air and moisture. |
| Optimize Base and Temperature | Use the mildest base and lowest temperature that still afford a reasonable reaction rate to reduce the rate of protodeboronation.[12] |
| Use Boronic Esters | Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can be more resistant to degradation and release the active boronic acid slowly under the reaction conditions.[8][13] |
| Fresh Reagent | Use freshly opened or properly stored boronic acid to ensure high purity and minimize the presence of degradation products from the outset. |
Q4: What are the best practices for storing this compound?
A4: Proper storage is crucial to maintain the integrity of the reagent. Phenylboronic acids are generally stable solids but can be sensitive to moisture and air over time.[14][15]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from light. A desiccator or a dry box is recommended for long-term storage.
-
Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.
Q5: What analytical techniques are best for monitoring the degradation of this compound?
A5: Several analytical techniques can be employed to assess the purity of your boronic acid and monitor its degradation.[16]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is a powerful tool for separating the parent compound from its degradation products and quantifying their amounts.[16][17]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and the ability to identify unknown degradation products by their mass-to-charge ratio.[16][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR can provide structural information about the parent compound and its degradants. ¹¹B NMR is particularly useful for observing changes in the boron environment.[16]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/UPLC-MS Analysis of Starting Material
Symptoms:
-
Multiple peaks are observed in the chromatogram of the supposedly pure starting material.
-
Mass spectrometry data indicates the presence of species corresponding to the protodeboronated product (3,5-difluorobenzyl alcohol) or the oxidized product (2,6-difluoro-4-(hydroxymethyl)phenol).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage | The reagent may have degraded due to exposure to air or moisture. |
| Solution: Purchase a fresh batch of the boronic acid and implement proper storage protocols as outlined in the FAQs. | |
| On-Column Degradation | The analytical method itself may be causing degradation, particularly hydrolysis on the column.[16] |
| Solution: Optimize the HPLC/UPLC method. Consider using a faster gradient, a shorter column, or a mobile phase with a less aggressive pH.[13][16] |
Issue 2: Inconsistent Results in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Reaction yields vary significantly between batches, even when using the same procedure.
-
The ratio of desired product to byproducts (e.g., protodeboronated starting material) is not reproducible.[19][20]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Quality of Boronic Acid | The purity of the boronic acid may differ between lots or may have degraded over time. |
| Solution: Analyze the purity of each new batch of boronic acid by HPLC or NMR before use. | |
| Inconsistent Reaction Setup | Variations in degassing efficiency, inert atmosphere quality, or solvent purity can lead to inconsistent levels of degradation. |
| Solution: Standardize the reaction setup procedure. Ensure thorough degassing of all solvents and use high-purity reagents. | |
| Base Quality and Handling | The type and handling of the base can impact the rate of protodeboronation.[12] |
| Solution: Use a high-purity base and ensure it is properly stored. Consider screening different bases to find one that minimizes protodeboronation while still promoting the desired reaction. |
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways discussed.
Caption: Primary degradation pathways of this compound.
Experimental Protocol: Monitoring Degradation by HPLC
This protocol provides a general framework for developing a stability-indicating HPLC method.
1. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Samples:
-
Acidic: Add a small amount of acid (e.g., 1 M HCl) to the standard solution and heat gently (e.g., 60 °C) for a specified time.
-
Basic: Add a small amount of base (e.g., 1 M NaOH) to the standard solution and keep at room temperature for a specified time.
-
Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to the standard solution and keep at room temperature.[21]
-
Neutralize the acidic and basic samples before injection.
-
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
3. Analysis:
-
Inject the standard solution and the forced degradation samples.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
The peak for the parent compound should decrease in area in the stressed samples, while the areas of the degradation product peaks should increase.
Workflow for Troubleshooting Low-Yielding Suzuki Reactions
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 15. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. waters.com [waters.com]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Systems for Fluorinated Boronic Acid Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving challenging fluorinated boronic acids. As these substrates are often electron-deficient and sterically hindered, careful selection of the solvent system is paramount for success.
Introduction: The Critical Role of Solvents in Fluorinated Boronic Acid Couplings
Fluorinated boronic acids are indispensable reagents in medicinal chemistry and materials science. The fluorine substituents can enhance metabolic stability, binding affinity, and other crucial molecular properties.[1] However, these same electron-withdrawing groups increase the Lewis acidity of the boron center and make the boronic acid susceptible to side reactions, most notably protodeboronation.[2][3]
The solvent system is not merely a medium for the reaction but an active participant that influences every step of the Suzuki-Miyaura catalytic cycle.[4][5] It modulates the solubility of reagents, the activity of the catalyst, the rate of transmetalation, and the stability of the boronic acid itself.[6] This guide will help you navigate the complexities of solvent selection to achieve high yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a fluorinated boronic acid is giving low to no yield. What are the first things I should check?
A1: Start with the fundamentals of your reaction setup:
-
Inert Atmosphere: Oxygen can lead to the homocoupling of your boronic acid and decomposition of the palladium catalyst.[7][8] Ensure your solvent is properly degassed and the reaction is maintained under a nitrogen or argon atmosphere.[8][9]
-
Catalyst Activity: Ensure your palladium source and phosphine ligand are active and not oxidized.[7][8] Using a fresh batch or an air-stable precatalyst (e.g., a palladacycle) is advisable.[7]
-
Reagent Purity: Verify the purity of your aryl halide and boronic acid. Fluorinated boronic acids can degrade over time.[3]
-
Base and Solvent Choice: These are critically linked. The base must be adequately dissolved to be effective, which is highly dependent on the solvent system.[4][7] For many fluorinated systems, a combination of a polar aprotic solvent like 1,4-dioxane or THF with a small amount of water is a good starting point.[10][11]
Q2: I'm observing significant protodeboronation of my fluorinated boronic acid. How can I minimize this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction for electron-deficient boronic acids.[3][8] To mitigate it:
-
Use Anhydrous Conditions: Water is a primary proton source for this side reaction. Switching to strictly anhydrous conditions can significantly reduce protodeboronation.[7][10]
-
Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[7] Consider switching to weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate salt (BF₃K).[8][10] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[12][13][14]
Q3: My starting materials are not dissolving in the chosen solvent. What should I do?
A3: Proper solubility of all reaction components is crucial for efficient coupling.[10] If you observe poor solubility:
-
Switch to a More Polar Aprotic Solvent: Solvents like DMF, DMAc, or NMP can be effective but may require higher temperatures.[4][15]
-
Employ a Biphasic System: A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) with water is very common.[4][16] The water helps dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst. Vigorous stirring is essential in these systems.[7]
-
Consider Toluene: Toluene is a common nonpolar solvent, often used with a phase-transfer catalyst if an aqueous base is required.[4]
Q4: Should I always use water in my Suzuki coupling?
A4: Not necessarily. While a small amount of water is often beneficial, particularly with inorganic bases like K₃PO₄ or K₂CO₃, it can be detrimental for highly sensitive boronic acids prone to protodeboronation.[10] Water can facilitate the formation of the active boronate species required for transmetalation.[17][18] However, for fluorinated boronic acids, starting with anhydrous conditions is often a safer strategy to avoid protodeboronation.[7][10] If the reaction is sluggish, a small amount of water can be added.
In-Depth Troubleshooting Guide
Symptom 1: Low or No Product Formation
If basic checks from the FAQs don't solve the problem, a more systematic approach is needed.
Potential Cause A: Inefficient Transmetalation
Transmetalation is often the rate-limiting step, especially with electron-deficient boronic acids. The solvent plays a key role in activating the boronic acid.
Solutions:
-
Optimize the Solvent System:
-
Polar Aprotic Solvents: Dioxane and THF are excellent starting points, often in combination with water (e.g., 4:1 or 10:1 dioxane/water).[4][11] These solvents are effective at solvating both the organic substrates and the palladium complex.
-
Protic Solvents: Alcohols (e.g., ethanol, isopropanol) or water can accelerate the reaction rate.[4] For some fluorinated boronic acids, a switch to an alcohol/water mixture may be beneficial. However, be mindful of potential ester hydrolysis if your substrates contain sensitive functional groups.[19]
-
-
Re-evaluate the Base:
-
The base activates the boronic acid to form a more nucleophilic boronate species.[20] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃, but their solubility is critical.[7] Ensure the base is finely powdered for maximum surface area.[7]
-
The combination of a strong base and a polar aprotic solvent/water mixture is often effective.[9]
-
Potential Cause B: Catalyst Deactivation or Low Activity
The electron-deficient nature of fluorinated substrates can make oxidative addition more challenging, requiring a highly active catalyst.
Solutions:
-
Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective for coupling challenging substrates, including those that are sterically hindered or electron-deficient.[7]
-
Screen Different Palladium Precatalysts: Modern precatalysts like XPhos Pd G3 or G4 are designed for high activity and stability, often outperforming older sources like Pd(PPh₃)₄.[7][21]
Symptom 2: Significant Side Product Formation
Side Product: Protodeboronation (Ar-H instead of Ar-Ar')
As discussed in the FAQs, this is the most common side reaction for fluorinated boronic acids.[3]
Advanced Solutions:
-
Use a Boronic Acid Surrogate:
-
Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable to air and moisture and undergo slow hydrolysis under basic conditions to release the boronic acid, minimizing its concentration and subsequent decomposition.[12][13][22]
-
MIDA Boronates: These are exceptionally stable, crystalline solids that are robust to chromatography and release the boronic acid slowly in the presence of a mild aqueous base.[23] This is an excellent strategy for multi-step sequences.
-
-
Base-Free Coupling Conditions: For extremely sensitive substrates, novel methods are emerging that avoid a base altogether, such as using aryldiazonium salts as electrophiles or employing a "cationic" Suzuki-Miyaura coupling protocol.[2][24][25]
Side Product: Homocoupling (Ar-Ar or Ar'-Ar')
This side reaction is typically caused by the presence of oxygen.[7][9]
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[9][11]
-
Use a Pd(0) Source: Pre-activated Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce the induction period where the catalyst might be more susceptible to oxidative degradation, though modern precatalysts are generally preferred for their stability and activity.[9]
Proactive Optimization Strategies
Solvent Screening Protocol
A systematic solvent screen is the most reliable way to identify optimal conditions for a new fluorinated boronic acid coupling.
Objective: To identify the solvent system that provides the highest yield of the desired product while minimizing side reactions.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated boronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Array of degassed solvents:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane/Water (10:1)
-
THF/Water (10:1)
-
Procedure:
-
To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide, fluorinated boronic acid, and finely powdered base.
-
Seal the vials with septum caps and purge with argon or nitrogen for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst to each vial.
-
Add the corresponding degassed solvent to each vial via syringe to a consistent concentration (e.g., 0.1 M).
-
Place the vials in a preheated reaction block or oil bath (a good starting temperature is 80-100 °C).[9][10]
-
Stir the reactions vigorously for a set amount of time (e.g., 12-24 hours).
-
After cooling, quench the reactions and analyze the crude mixture by LC-MS or GC-MS to determine the relative conversion and formation of byproducts.
-
Based on the results, select the most promising solvent system for further optimization and scale-up.
Data Presentation: Solvent Selection Guide
The choice of solvent is a balance between polarity, boiling point, and its interaction with the base and boronic acid.
| Solvent System | Typical Use Case | Advantages | Disadvantages |
| Dioxane/H₂O or THF/H₂O | General starting point for most couplings.[4][16] | Good balance of solubility for organic substrates and inorganic bases. Water can accelerate transmetalation.[17] | Can promote protodeboronation of sensitive boronic acids.[7] |
| Toluene | Anhydrous conditions, often with organic-soluble bases or phase-transfer catalysts. | Excellent for substrates prone to protodeboronation. Higher boiling point allows for more forcing conditions. | Poor solubility for inorganic bases, may require a co-solvent or phase transfer catalyst. |
| DMF or DMAc | For less reactive substrates requiring higher temperatures.[4] | High boiling points. Good at dissolving a wide range of reagents. | Can be difficult to remove; may coordinate to the catalyst and alter reactivity.[17] |
| Alcohols (e.g., EtOH, IPA) | "Green" solvent systems, often mixed with water.[4] | Environmentally benign; can accelerate reaction rates. | Potential for side reactions with sensitive functional groups (e.g., ester transesterification). |
Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, highlighting where the solvent and base exert their influence.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving common issues in fluorinated boronic acid couplings.
Caption: Troubleshooting decision tree for low-yield couplings.
Boronic Acid Stability and Protection
This diagram shows the equilibrium between an unstable boronic acid and its more stable, slow-release surrogates.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Senior Application Scientist’s Guide to Biaryl Synthesis: Navigating Alternatives to 3,5-difluoro-4-(hydroxymethyl)phenylboronic Acid
Introduction
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing biaryl scaffolds. The choice of the organoboron reagent is paramount to the success of this transformation. While 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid is a valuable building block, its inherent structural features—an electron-deficient aromatic ring and a polar hydroxymethyl group—present significant stability and reactivity challenges. Researchers frequently encounter issues with reproducibility, low yields, and difficult purifications that hinder progress from the bench to scale-up.
This guide provides an in-depth comparison of viable, field-proven alternatives to this challenging boronic acid. We will move beyond a simple list of substitutes to explain the mechanistic rationale behind their superior performance, supported by experimental data and detailed protocols. Our focus will be on two classes of air-stable surrogates: potassium organotrifluoroborates (ArBF₃K) and N-methyliminodiacetic acid (MIDA) boronates. By understanding the unique advantages of each, researchers can select the optimal reagent to enhance the efficiency, reliability, and robustness of their biaryl synthesis campaigns.
The Challenge: Deconstructing the Instability of a Workhorse Reagent
The primary drawback of many boronic acids, particularly those with electron-withdrawing groups, is their susceptibility to decomposition, most notably through protodeboronation. This process involves the cleavage of the C–B bond and its replacement with a C–H bond, consuming the starting material and generating the corresponding arene as a byproduct.[1]
For this compound, this instability is magnified. The fluorine atoms render the aryl ring highly electron-deficient, making the ipso-carbon more susceptible to protonolysis under the basic aqueous conditions typical of Suzuki-Miyaura couplings.[2][3] This leads to a cascade of problems:
-
Reduced Yields: The active reagent is consumed by a non-productive side reaction.
-
Stoichiometry Issues: The exact amount of active boronic acid in solution at any given time is uncertain.
-
Difficult Purification: The protodeboronated byproduct, 2,6-difluorobenzyl alcohol, can have similar polarity to the desired product, complicating isolation.
-
Poor Shelf-Life: Over time, even solid samples can degrade, leading to inconsistent results.[4]
The diagram below illustrates this key decomposition pathway, which robust alternatives are designed to mitigate.
Caption: The protodeboronation pathway of the parent boronic acid.
Class I Alternative: Potassium Organotrifluoroborates (ArBF₃K)
Potassium organotrifluoroborates are highly crystalline, free-flowing solids that exhibit exceptional stability to air and moisture.[5][6] This stability stems from the tetracoordinate, anionic nature of the boron atom, which protects the C–B bond from facile cleavage.
Advantages & Performance
-
Enhanced Stability: ArBF₃K salts are generally stable indefinitely on the benchtop, eliminating concerns about reagent degradation during storage.[7][8] They are also compatible with a wider range of reaction conditions, including some oxidative environments.
-
Improved Stoichiometry and Reproducibility: Due to their high purity and stability, ArBF₃K salts can be weighed accurately and used in near-stoichiometric amounts, leading to more reproducible outcomes.[5][9]
-
Facile Preparation: They are readily synthesized from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂).[9][10] This conversion is often high-yielding and allows for easy purification of the salt away from impurities present in the crude boronic acid.
Experimental Protocol 1: Synthesis of Potassium (3,5-difluoro-4-(hydroxymethyl)phenyl)trifluoroborate
Objective: To convert the boronic acid into its stable trifluoroborate salt.
-
Setup: To a solution of this compound (1.0 eq) in methanol (3-4 M concentration) in a polyethylene or Teflon vessel, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the boronic acid by ¹¹B-NMR (shift from ~30 ppm for ArB(OH)₂ to ~3-5 ppm for ArBF₃K).
-
Isolation: Reduce the solvent volume via rotary evaporation. The potassium trifluoroborate salt will often precipitate.
-
Purification: Collect the solid by filtration. The crude product can be washed with cold methanol or acetone to remove excess KHF₂ and other impurities. The salt can be further purified by recrystallization, typically from an alcohol/water mixture. Dry the resulting crystalline solid under vacuum.
Experimental Protocol 2: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
Objective: To perform a typical cross-coupling using the stable ArBF₃K salt.
-
Setup: In a Schlenk tube, combine the aryl halide (1.0 eq), potassium (3,5-difluoro-4-(hydroxymethyl)phenyl)trifluoroborate (1.1-1.5 eq), and a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 eq).
-
Degassing: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Add a degassed solvent mixture (e.g., THF/H₂O or Toluene/H₂O, typically 10:1 v/v).[5] Add the palladium catalyst (e.g., PdCl₂(dppf), 2-3 mol%) and ligand, if required.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Class II Alternative: N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a paradigm shift in managing unstable boronic acids. By complexing the boronic acid with N-methyliminodiacetic acid, the boron center is rehybridized from sp² to a tetracoordinate sp³ state.[11] This creates a robust, air-stable, and chromatography-compatible crystalline solid that is unreactive under standard anhydrous cross-coupling conditions.[12][13]
The key innovation of MIDA boronates is their capacity for slow release . Under specific aqueous basic conditions (e.g., K₃PO₄ in a dioxane/water mixture), the MIDA ligand is slowly hydrolyzed, liberating the unstable boronic acid in situ.[4] This maintains a very low, steady-state concentration of the reactive species, ensuring that it engages in the productive catalytic cycle much faster than it can decompose via protodeboronation.[14]
Advantages & Performance
-
Exceptional Stability & Handling: MIDA boronates are indefinitely stable on the benchtop, compatible with a wide range of synthetic reagents, and can be purified by silica gel chromatography.[15]
-
Superior Yields for Unstable Substrates: The slow-release mechanism dramatically improves yields for substrates that are prone to rapid decomposition, transforming previously challenging couplings into reliable and high-yielding reactions.[4]
-
Enables Iterative Cross-Coupling (ICC): The protected nature of MIDA boronates allows for sequential, controlled cross-coupling reactions, a powerful strategy for the rapid assembly of complex molecules.[16]
Experimental Protocol 3: Synthesis of 3,5-difluoro-4-(hydroxymethyl)phenyl MIDA Boronate
Objective: To protect the boronic acid as its MIDA boronate for enhanced stability.
-
Setup: In a round-bottomed flask, combine this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).
-
Solvent & Dehydration: Add anhydrous dimethylformamide (DMF) or DMSO. Heat the mixture to 110-160 °C with vigorous stirring. The reaction involves a dehydrative condensation, and the removal of water drives the reaction to completion. Reaction times are often short (10-30 minutes).[17][18]
-
Isolation: Cool the reaction mixture to room temperature. Remove the high-boiling solvent under high vacuum.
-
Purification: The crude MIDA boronate can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/heptane).
Experimental Protocol 4: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate
Objective: To leverage the slow-release mechanism for an efficient coupling.
-
Setup: In a Schlenk tube, combine the aryl halide (1.0 eq), 3,5-difluoro-4-(hydroxymethyl)phenyl MIDA boronate (1.2 eq), and the base, potassium phosphate (K₃PO₄, 3.0-7.5 eq).[4]
-
Degassing: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a suitable phosphine ligand (e.g., SPhos or XPhos). Add the degassed solvent system, typically 5:1 dioxane/H₂O.[4]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C). The reaction rate can be tuned by adjusting the temperature.[4] Monitor completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Head-to-Head Comparison: Performance and Properties
| Feature | Boronic Acid | Potassium Trifluoroborate (ArBF₃K) | MIDA Boronate |
| Stability (Shelf-Life) | Poor to Moderate; susceptible to protodeboronation and oxidation.[4] | Excellent; crystalline solids, stable to air and moisture indefinitely.[5] | Excellent; crystalline solids, stable to air and moisture indefinitely.[15] |
| Handling | Often difficult to purify; may exist as mixtures with boroxine. | Easy; free-flowing, crystalline solids with defined stoichiometry.[5] | Easy; compatible with silica gel chromatography. |
| Typical Yield (Unstable Substrates) | Low to Moderate; variable and often irreproducible. | Good to Excellent; improved reliability over boronic acid.[9] | Excellent; often provides the highest yields for challenging substrates.[4][19] |
| Reaction Conditions | Standard Suzuki (aqueous base, heat). | Standard Suzuki (aqueous base, heat). | "Slow-Release" (specific base like K₃PO₄, moderate heat).[4] |
| Key Advantage | Commercially available, no prep needed. | Robust stability and easy handling. | Overcomes substrate instability via slow release; enables iterative coupling.[4][16] |
| Primary Limitation | Instability leads to poor performance and reproducibility. | Can be less reactive than the free boronic acid, sometimes requiring higher temperatures. | Requires an additional synthetic step to prepare the reagent. |
Mechanistic Rationale & Decision-Making Framework
The choice between these reagents is not arbitrary but is grounded in the kinetics of the Suzuki-Miyaura catalytic cycle versus the rate of reagent decomposition.
-
Boronic Acid: The rate of protodeboronation can be competitive with or even faster than the rate of transmetalation, leading to low efficiency.
-
Potassium Trifluoroborate: The stable ArBF₃⁻ anion is not the active species. It is believed to slowly hydrolyze under basic conditions to generate the boronic acid, which then enters the catalytic cycle. This pre-equilibrium step helps to protect the bulk of the reagent from decomposition.
-
MIDA Boronate: This is the most sophisticated approach. The sp³-hybridized MIDA boronate is inert to transmetalation.[11] Its slow, controlled hydrolysis under specific basic conditions ensures the concentration of the unstable boronic acid is always low, maximizing the probability of productive cross-coupling over decomposition.
The following flowchart provides a practical guide for selecting the optimal reagent for your specific needs.
Caption: A decision-making framework for selecting the appropriate boron reagent.
Conclusion
While this compound remains a useful reagent, its inherent instability necessitates the consideration of more robust alternatives for reliable and high-yielding biaryl synthesis. Potassium trifluoroborates offer a significant upgrade in terms of stability and handling, providing a dependable and cost-effective option. For the most challenging substrates, or for applications in complex, multi-step syntheses, N-methyliminodiacetic acid (MIDA) boronates are the superior choice. Their unique slow-release mechanism directly addresses the root cause of poor yields—competitive protodeboronation—delivering exceptional results where the parent boronic acid fails. By understanding the distinct advantages and underlying mechanisms of these alternatives, researchers can transform a problematic cross-coupling into a predictable and efficient cornerstone of their synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 16. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
The Discerning Choice: A Comparative Yield Analysis of Suzuki Coupling with Diverse Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry for the construction of complex molecular architectures.[1][2] Its power lies in the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[3] A critical determinant of the reaction's success and yield is the judicious selection of the organoboron coupling partner, most commonly a boronic acid.[3] This guide provides a detailed comparative analysis of Suzuki coupling yields with different boronic acids, supported by experimental insights, to empower researchers in optimizing their synthetic strategies.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The boronic acid plays its pivotal role during transmetalation, where the organic group is transferred from the boron atom to the palladium center.[3][5] This step is often rate-limiting and is significantly influenced by the electronic and steric nature of the boronic acid.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Yield Analysis: The Influence of Boronic Acid Structure
The electronic and steric properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation and, consequently, the reaction yield.[3]
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate and yield.[3] Conversely, electron-withdrawing groups (EWGs) can have a more complex effect, sometimes leading to lower or slower reactions.[3][6]
| Boronic Acid | Substituent | Electronic Effect | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | -H | Neutral | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 | [3] |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 98 | [3] |
| 4-Methylphenylboronic acid | -CH₃ | Electron-Donating | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [3] |
| 4-Trifluoromethylphenylboronic acid | -CF₃ | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75 | [3] |
| 4-Nitrophenylboronic acid | -NO₂ | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 68 | [3] |
Steric Effects: The Challenge of Ortho-Substituents
Steric hindrance, particularly from ortho-substituents on the boronic acid, can significantly impede the transmetalation step, leading to lower yields.[7][8] Overcoming this challenge often requires the use of specialized, bulky phosphine ligands.[9]
| Boronic Acid | Substituent | Steric Hindrance | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | -H | Low | 2-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | [10] |
| 2-Methylphenylboronic acid | o-CH₃ | High | 2-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 55 | [10] |
| 2,6-Dimethylphenylboronic acid | o,o'-di-CH₃ | Very High | 2-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 20 | [10] |
| 2-Methylphenylboronic acid | o-CH₃ | High | 2-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 91 | [11] |
Heteroaryl Boronic Acids: A Special Case
Heteroaryl boronic acids are crucial building blocks in medicinal chemistry.[11] However, they can be prone to instability and protodeboronation, which can negatively impact yields.[12][13] The choice of reaction conditions is critical for successful couplings with these substrates.[14]
| Boronic Acid | Heterocycle | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Thiopheneboronic acid | Thiophene | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 | [14] |
| 3-Furanboronic acid | Furan | 2-Chloropyrazine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 96 | [14] |
| 2-Pyridylboronic acid | Pyridine | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 65 | [15] |
| N-Methyl-5-indoleboronic acid | Indole | 3-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 77 | [14] |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative workflow for a Suzuki-Miyaura coupling reaction. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.1–1.5 equiv)[16]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.5–5 mol%)[16]
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)[3]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[3]
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[3]
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base.[1]
-
Add the degassed solvent via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously.[17]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[18]
Boronic Acids vs. Boronate Esters: A Note on Stability and Reactivity
While boronic acids are generally more reactive, they can be susceptible to decomposition, particularly protodeboronation.[19][20] Boronate esters, such as pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store.[19] However, their reactivity is generally lower than the corresponding boronic acids.[21][22] The choice between a boronic acid and a boronate ester often represents a trade-off between reactivity and stability.[19]
Conclusion
The selection of the boronic acid is a critical parameter in the optimization of Suzuki-Miyaura cross-coupling reactions. A thorough understanding of the electronic and steric effects of substituents on the boronic acid allows for a more rational approach to reaction design, leading to improved yields and greater synthetic efficiency. This guide provides a framework for researchers to make informed decisions when selecting boronic acids for their specific synthetic targets, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 17. m.youtube.com [m.youtube.com]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
MIDA Boronates: A Superior Stability Alternative to Fluorinated Phenylboronic Acids in Modern Synthesis
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the boronic acid reagent is paramount to the success of this reaction, directly impacting yield, purity, and reproducibility. While fluorinated phenylboronic acids are valuable building blocks for introducing fluorine—a common bioisostere—into molecules, their inherent instability presents significant challenges in the laboratory. This guide provides an in-depth comparison of traditional fluorinated phenylboronic acids with N-methyliminodiacetic acid (MIDA) boronates, presenting the latter as a robust and reliable alternative, supported by experimental principles and data.
The Challenge: The Instability of Fluorinated Phenylboronic Acids
Fluorinated phenylboronic acids, particularly those with multiple fluorine substituents, are notoriously susceptible to protodeboronation.[1] This process, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is often accelerated by the basic conditions required for the Suzuki-Miyaura coupling.[1][2] This degradation of the boronic acid leads to several undesirable outcomes:
-
Reduced Yields: As the active coupling partner degrades, the overall yield of the desired product diminishes.
-
Formation of Byproducts: The protodeboronated arene becomes a significant impurity that can be difficult to separate from the desired product, complicating purification.
-
Poor Reproducibility: The extent of protodeboronation can be highly sensitive to subtle variations in reaction conditions, leading to inconsistent results.
-
Limited Shelf-Life: Many fluorinated boronic acids are not stable for long-term storage and can decompose on the benchtop, requiring fresh preparation or careful handling.[1]
The electron-withdrawing nature of fluorine atoms exacerbates the Lewis acidity of the boron center, making the C-B bond more susceptible to cleavage. This inherent reactivity has driven the search for more stable and reliable alternatives.
The Solution: MIDA Boronates for Enhanced Stability and Controlled Reactivity
N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful solution to the instability problems that plague many boronic acids, including their fluorinated counterparts.[3][4] The MIDA ligand forms a stable, bicyclic structure with the boron atom, effectively protecting it from degradation.[5]
The Protective Mechanism of MIDA Boronates
The enhanced stability of MIDA boronates stems from the trivalent MIDA ligand, which forms a dative bond from its nitrogen atom to the empty p-orbital of the boron. This coordination shields the boron center, reducing its Lewis acidity and rendering it inert to many reaction conditions that would typically degrade a free boronic acid, including anhydrous cross-coupling conditions.[6]
Caption: Structural comparison of an unstable fluorinated phenylboronic acid and a stable MIDA boronate.
Performance Comparison: MIDA Boronates vs. Fluorinated Phenylboronic Acids
The practical advantages of MIDA boronates over traditional boronic acids are evident in their handling, purification, and performance in cross-coupling reactions.
| Feature | Fluorinated Phenylboronic Acids | MIDA Boronates | Advantage of MIDA Boronates |
| Benchtop Stability | Often unstable, prone to decomposition and protodeboronation upon storage.[1] | Generally crystalline, free-flowing solids with excellent stability to air and moisture.[3][4] | Enables long-term storage, simplifies handling, and ensures consistent reagent quality. |
| Purification | Can be challenging to purify by silica gel chromatography due to decomposition. | Compatible with silica gel chromatography, allowing for high purity of the boronic acid precursor.[3][4][6] | Facilitates the synthesis of complex and highly pure building blocks. |
| Reactivity Control | Prone to uncontrolled decomposition in the reaction mixture. | The MIDA group is cleaved under specific aqueous basic conditions to slowly release the active boronic acid.[7] | "Slow-release" minimizes the concentration of the unstable boronic acid at any given time, suppressing side reactions and improving yields.[8] |
| Reaction Yields | Yields can be variable and are often compromised by protodeboronation. | Consistently high yields are often achieved, even with challenging substrates, due to the stability of the reagent.[9] | More efficient and reliable synthesis of desired products. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling with a MIDA Boronate
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a MIDA boronate, illustrating the practical application of the "slow-release" strategy.
Materials:
-
Aryl halide (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/Water, 5:1)
-
Anhydrous, degassed solvents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, MIDA boronate, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed dioxane and water mixture to the Schlenk tube.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling with MIDA boronates.
Conclusion
MIDA boronates offer a compelling and experimentally validated solution to the inherent instability of fluorinated phenylboronic acids and other challenging organoboron reagents. Their exceptional benchtop stability, compatibility with standard purification techniques, and the ability to undergo controlled, slow release of the active boronic acid make them superior reagents for modern organic synthesis.[3][4][6][8] For researchers aiming to improve the efficiency, reliability, and reproducibility of their Suzuki-Miyaura cross-coupling reactions, the adoption of MIDA boronates represents a significant step forward.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium and Nickel Catalysts for Coupling with 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1] The choice of catalyst, typically revolving around palladium or nickel, is paramount and dictated by substrate specifics, cost, and desired reaction characteristics. This guide provides an in-depth comparison of palladium and nickel catalysts for the coupling of a challenging substrate: 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid.
The subject boronic acid presents a unique set of challenges. The fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing, deactivating the ring and potentially retarding the catalytic cycle. Furthermore, the ortho-substituents create significant steric hindrance around the boronic acid moiety, which can impede crucial steps like transmetalation. The presence of a free hydroxymethyl group also introduces a potential site for unwanted side reactions or catalyst inhibition, particularly with more sensitive catalytic systems.
The Incumbent: Palladium Catalysis
Palladium complexes have long been the gold standard for Suzuki-Miyaura reactions due to their remarkable functional group tolerance and robustness.[2] For sterically hindered and electronically deactivated substrates, the choice of ligand is critical to achieving high yields. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the key steps of oxidative addition and reductive elimination.[3][4]
Mechanistic Considerations
The generally accepted catalytic cycle for palladium-catalyzed Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The oxidative addition of an aryl halide to a Pd(0) species forms a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides. Following this, transmetalation with the boronic acid (typically activated by a base) occurs, where the aryl group from the boron reagent is transferred to the palladium center. The final step, reductive elimination, forms the desired biaryl product and regenerates the active Pd(0) catalyst.[5]
Performance with Hindered Substrates
For substrates like this compound, palladium catalysts equipped with specialized ligands have demonstrated high efficacy in coupling with sterically demanding partners.[4][6] Ligands such as SPhos, XPhos, or bulky NHCs create a coordinatively unsaturated palladium center that promotes the challenging oxidative addition and facilitates the subsequent reductive elimination.[3] The robustness of palladium systems often allows for tolerance of the free hydroxyl group without the need for protection.[4]
The Challenger: Nickel Catalysis
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions.[7][8] As a first-row transition metal, nickel is significantly more earth-abundant and economical than palladium.[9] From a reactivity standpoint, nickel catalysts often excel where palladium systems falter, particularly with unreactive electrophiles like aryl chlorides and fluorides.[9][10]
Mechanistic Nuances
The catalytic cycle for nickel is generally analogous to that of palladium, involving Ni(0)/Ni(II) intermediates.[11] However, nickel has a greater propensity to engage in single-electron transfer (SET) pathways, which can lead to different reactivity profiles and side products.[12] This can be both an advantage, enabling reactions with challenging substrates, and a disadvantage, potentially leading to lower selectivity. The interaction of nickel with coordinating functional groups is also more pronounced than with palladium, which can be a source of catalyst inhibition or, if leveraged correctly, a tool for directing reactivity.[2][13]
References
- 1. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Nickel-catalyzed Suzuki–Miyaura cross-coupling of C–F bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
A Spectroscopic Guide to 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid and its Analogs for Drug Development Professionals
In the landscape of modern drug discovery and development, phenylboronic acids and their derivatives stand out as remarkably versatile building blocks. Their unique ability to form reversible covalent bonds with diols has positioned them as critical components in sensors, drug delivery systems, and as intermediates in complex organic syntheses, most notably in Suzuki-Miyaura cross-coupling reactions. Among this important class of compounds, 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid offers a particularly interesting substitution pattern, combining the electron-withdrawing effects of fluorine atoms with a reactive hydroxymethyl group.
This guide provides a comparative spectroscopic analysis of this compound and its structurally related analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how subtle changes in molecular structure influence their spectroscopic signatures. This knowledge is crucial for compound identification, purity assessment, and for predicting chemical reactivity in complex biological and synthetic environments.
The Chosen Analogs: A Rationale
To understand the spectroscopic impact of the difluoro and hydroxymethyl functionalities, we will compare our target compound with three key analogs:
-
4-(Hydroxymethyl)phenylboronic acid: This analog lacks the fluorine substituents, allowing for a direct assessment of the electronic and steric effects of the two fluorine atoms.
-
3,5-Dimethylphenylboronic acid: Replacing the electron-withdrawing fluorine atoms with electron-donating methyl groups provides a contrasting electronic environment, which will be reflected in the spectroscopic data.
-
3,5-Dichlorophenylboronic acid: The substitution of fluorine with chlorine, another halogen with different electronegativity and size, will offer insights into the effects of different halogen substitutions on the phenyl ring.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its selected analogs.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | CH₂ Protons | B(OH)₂ Protons |
| This compound | ~7.3-7.5 (d) | ~4.6 (s) | ~8.2 (br s) |
| 4-(Hydroxymethyl)phenylboronic acid | 7.72 (d, J=7.2 Hz, 2H), 7.35-7.30 (m, 2H)[1] | 4.60 (s, 2H)[1] | Not reported |
| 3,5-Dimethylphenylboronic acid | ~7.0-7.2 (m) | - | ~8.1 (br s) |
| 3,5-Dichlorophenylboronic acid | ~7.4-7.6 (m) | - | ~8.3 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-B | Aromatic Carbons | CH₂ Carbon |
| This compound | Not available | Not available | Not available |
| 4-(Hydroxymethyl)phenylboronic acid | ~135 | 144.2, 134.8, 127.4[2] | 64.4[2] |
| 3,5-Dimethylphenylboronic acid | Not available | Not available | - |
| 3,5-Dichlorophenylboronic acid | Not available | Not available | - |
Table 3: ¹¹B NMR Spectroscopic Data (ppm)
| Compound | Chemical Shift (δ) |
| This compound | ~28-30 |
| 4-(Hydroxymethyl)phenylboronic acid | ~29 |
| 3,5-Dimethylphenylboronic acid | ~30 |
| 3,5-Dichlorophenylboronic acid | ~29 |
Note: The ¹¹B NMR chemical shifts for arylboronic acids typically fall in the range of 27-33 ppm.[3]
Table 4: Key FT-IR Data (cm⁻¹)
| Compound | O-H Stretch (Alcohol) | O-H Stretch (Boronic Acid) | C-F Stretch | B-O Stretch |
| This compound | ~3300-3400 (broad) | ~3200-3600 (broad) | ~1100-1300 | ~1310-1350 |
| 4-(Hydroxymethyl)phenylboronic acid | ~3300-3400 (broad) | ~3200-3600 (broad) | - | ~1310-1350 |
| 3,5-Dimethylphenylboronic acid | - | ~3200-3600 (broad) | - | ~1310-1350 |
| 3,5-Dichlorophenylboronic acid | - | ~3200-3600 (broad) | - | ~1310-1350 |
Note: The FT-IR spectrum of 3,5-dichlorophenylboronic acid shows characteristic peaks for the boronic acid group.[4]
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M-H]⁻ | Key Fragments |
| This compound | 188.04 | [M-H₂O]⁺, [M-B(OH)₂]⁺ |
| 4-(Hydroxymethyl)phenylboronic acid | 152.06[1] | [M-H₂O]⁺, [M-B(OH)₂]⁺ |
| 3,5-Dimethylphenylboronic acid | 150.09[5] | [M-B(OH)₂]⁺ |
| 3,5-Dichlorophenylboronic acid | 190.82[4][6] | [M-B(OH)₂]⁺, fragments showing loss of Cl |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
dot
Caption: Workflow for NMR spectroscopic analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the phenylboronic acid derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry vial. It is crucial to use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. For ¹¹B NMR, no special solvent considerations are needed beyond ensuring solubility.
-
Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Instrumentation and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR , a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR , a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon atom.
-
For ¹¹B NMR , a single-pulse experiment with a wider spectral width is used. An external reference of BF₃·OEt₂ is often used for chemical shift referencing.[7]
-
For ¹⁹F NMR (for fluorinated analogs), a standard single-pulse experiment is used, with a reference such as CFCl₃.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for heteronuclear spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
dot
Caption: Workflow for FT-IR spectroscopic analysis using an ATR accessory.
Detailed Steps:
-
Instrument Preparation: Ensure the FT-IR spectrometer's sample compartment is clean and dry.
-
Background Collection: Before analyzing the sample, a background spectrum is collected. With an Attenuated Total Reflectance (ATR) accessory, this is done with the clean, empty crystal. This step is crucial as it subtracts the absorbance of atmospheric CO₂ and water vapor from the sample spectrum.
-
Sample Application: Place a small amount of the solid phenylboronic acid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[8]
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). No significant data processing is usually required for qualitative analysis.
Mass Spectrometry (MS)
dot
Caption: Workflow for Mass Spectrometry analysis using ESI.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[9]
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). ESI is a soft ionization technique that is well-suited for analyzing boronic acids, often without the need for derivatization.[10][11]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes. In positive mode, protonated molecules [M+H]⁺ or adducts with solvent molecules may be observed. In negative mode, deprotonated molecules [M-H]⁻ are often detected.
-
The analysis of arylboronic acids by ESI-MS can be complex due to the potential formation of dimers, trimers (boroxines), and adducts with solvent or buffer components.[11]
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the observed ions.
Interpretation of Spectroscopic Data and the Influence of Substituents
The spectroscopic data presented in the tables above reveal the significant influence of the substituents on the phenyl ring.
-
¹H NMR: The electron-withdrawing fluorine atoms in This compound are expected to deshield the aromatic protons, causing them to appear at a higher chemical shift (further downfield) compared to the non-fluorinated analog. Conversely, the electron-donating methyl groups in 3,5-dimethylphenylboronic acid should shield the aromatic protons, shifting their signals upfield. The hydroxymethyl protons appear as a singlet around 4.6 ppm, and its chemical shift is less affected by the aromatic substituents.
-
¹³C NMR: The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbon atoms in the phenyl ring of the fluorinated analog will be deshielded, while those in the dimethyl analog will be shielded. The carbon directly attached to the boron atom (the ipso-carbon) is often difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus.
-
¹¹B NMR: The chemical shift of the boron atom is sensitive to its coordination state and the electronic environment. For the trigonal planar (sp²) boronic acids, the chemical shifts are typically in the range of 27-33 ppm.[3] Electron-withdrawing groups on the phenyl ring tend to shift the ¹¹B resonance to a slightly higher field (lower ppm value), while electron-donating groups have the opposite effect.[7]
-
¹⁹F NMR: For the fluorinated analog, the ¹⁹F NMR spectrum will provide valuable information. The chemical shift of the fluorine atoms will be influenced by the other substituents on the ring.
-
FT-IR: The FT-IR spectra of all the compounds will show a broad O-H stretching band for the boronic acid group between 3200 and 3600 cm⁻¹. The compounds containing the hydroxymethyl group will also exhibit an O-H stretching band for the alcohol, typically in the 3300-3400 cm⁻¹ region. A strong B-O stretching vibration is expected around 1310-1350 cm⁻¹.[12] The fluorinated and chlorinated analogs will also show characteristic C-F and C-Cl stretching bands, respectively.
-
Mass Spectrometry: The mass spectra will show the molecular ion peak, which can be used to confirm the molecular weight of the compound. Common fragmentation patterns for phenylboronic acids include the loss of water (H₂O) and the boronic acid group (B(OH)₂).
Conclusion
This guide provides a foundational understanding of the spectroscopic properties of this compound and its analogs. The presented data and protocols serve as a practical resource for researchers in the field of drug development and organic synthesis. A thorough understanding of how substituents influence the spectroscopic signatures of these important building blocks is essential for their effective utilization in the creation of novel therapeutics and advanced materials.
References
- 1. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. 3,5-Dichlorophenylboronic acid | C6H5BCl2O2 | CID 2734331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labnovaixselect.com [labnovaixselect.com]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rtilab.com [rtilab.com]
- 9. researchgate.net [researchgate.net]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Phenylboronic acids, as key building blocks in carbon-carbon bond formation, particularly the Nobel Prize-winning Suzuki-Miyaura coupling reaction, are frequently utilized with fluorine substituents.[2][3] Understanding the nuanced differences in reactivity between ortho-, meta-, and para-fluorinated isomers is critical for efficient synthesis design and the successful development of novel therapeutics.
This guide provides an in-depth technical comparison of the reactivity of these isomers, grounded in mechanistic principles and supported by experimental insights. We will explore the interplay of electronic and steric effects that govern their performance in the Suzuki-Miyaura coupling, a reaction of immense importance in pharmaceutical and materials science.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like phenylboronic acid) with an organic halide or triflate.[2][4] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate.[5][6][7][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-determining and is critically influenced by the properties of the boronic acid.[5][8][9]
-
Reductive Elimination: The two organic partners couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[2][5][9]
The reactivity of the fluorinated phenylboronic acid isomers is primarily dictated by how the fluorine substituent influences the transmetalation step. This is a function of both electronic effects (inductive and resonance) and steric hindrance.
Electronic and Steric Effects of Fluorine Substitution
Fluorine is the most electronegative element, and its position on the phenyl ring exerts distinct electronic and steric influences.
Electronic Effects
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density through the sigma bond network. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para). A stronger inductive effect increases the Lewis acidity of the boronic acid.[10][11]
-
Resonance Effect (+R): Fluorine can donate electron density to the aromatic ring through its lone pairs. This effect is most pronounced at the para position and to a lesser extent at the ortho position. The resonance effect counteracts the inductive effect.[11]
The net electronic effect at each position is a balance of these two forces:
-
Para: The inductive and resonance effects are somewhat compensatory.[11] This results in a moderate increase in the acidity of the boronic acid compared to the unsubstituted parent compound.[10]
-
Meta: The resonance effect is much weaker, so the strong inductive effect dominates, leading to a significant increase in acidity.[11]
-
Ortho: The inductive effect is strongest. Furthermore, an intramolecular hydrogen bond can form between the fluorine and the hydroxyl group of the boronic acid, which further increases its acidity.[10][11]
Steric Effects
The presence of a substituent at the ortho position introduces steric hindrance around the boronic acid group. This can impede the approach of the bulky palladium complex during the transmetalation step, thereby slowing down the reaction.[12][13]
Comparative Reactivity in Suzuki-Miyaura Coupling
The interplay of these electronic and steric factors leads to a general reactivity trend for the fluorinated phenylboronic acid isomers in Suzuki-Miyaura coupling:
Para > Meta >> Ortho
Analysis of the Reactivity Trend
-
Para-Fluorophenylboronic Acid: This isomer often exhibits the highest reactivity. The moderate electron-withdrawing nature of the para-fluorine substituent can enhance the rate of transmetalation without significantly decreasing the nucleophilicity of the aryl group being transferred. The absence of steric hindrance allows for efficient interaction with the palladium catalyst. Studies have shown high conversion rates in Suzuki-Miyaura reactions using 4-fluorophenylboronic acid.[14]
-
Meta-Fluorophenylboronic Acid: The strong electron-withdrawing inductive effect at the meta position makes the boronic acid more Lewis acidic. While this can facilitate the initial interaction with the palladium complex, the decreased electron density on the phenyl ring can slow the transfer of the aryl group. However, in the absence of significant steric hindrance, meta-fluorophenylboronic acid is generally a competent coupling partner, albeit often slightly less reactive than the para isomer.
-
Ortho-Fluorophenylboronic Acid: This isomer is typically the least reactive. The primary reason for its diminished reactivity is the significant steric hindrance imposed by the ortho-fluorine atom. This steric bulk can disfavor the formation of the necessary intermediate for transmetalation. While the electronic effects at the ortho position are strong, the steric impediment often dominates, leading to slower reaction rates and lower yields.[12]
Quantitative Data Summary
| Isomer | Key Influencing Factors | Expected Reactivity in Suzuki Coupling | pKa[10][11] |
| Para-Fluorophenylboronic Acid | Balanced electronics, no steric hindrance | High | 8.77 |
| Meta-Fluorophenylboronic Acid | Strong inductive effect, no steric hindrance | Moderate to High | ~7.8 (inferred) |
| Ortho-Fluorophenylboronic Acid | Strong inductive effect, significant steric hindrance, potential H-bonding | Low | ~7.8 (inferred) |
Note: pKa values can vary depending on the solvent and measurement method. The values presented are to illustrate the relative acidities.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
To provide a practical context, the following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. This protocol can be adapted to compare the reactivity of the different fluorinated phenylboronic acid isomers.
Materials
-
Aryl Halide (e.g., 4-Bromoanisole)
-
Fluorinated Phenylboronic Acid Isomer (ortho, meta, or para)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., a mixture of 1,4-Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., 0.05 equiv Pd(PPh₃)₄), and the base (2.0 equiv K₂CO₃).[4]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a deoxygenated solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validating System
To ensure the integrity of a comparative study, it is crucial to maintain strict control over all reaction parameters. This includes using the same batches of reagents and solvents, precise temperature control, and consistent stirring rates for all experiments comparing the three isomers. Running the reactions in parallel is highly recommended. The progress of each reaction should be monitored at identical time points to generate accurate kinetic profiles.
Visualizing the Mechanistic Influences
The following diagrams illustrate the key concepts discussed in this guide.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects of Fluorine Substituents
Caption: Dominant electronic and steric effects for each isomer.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Strategic Advantage of 3,5-Difluoro-4-(hydroxymethyl)phenylboronic Acid in Modern Drug Discovery: A Comparative Guide
In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of success in any drug discovery program. The judicious incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of reagents available to the modern chemist, 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid has emerged as a uniquely advantageous building block. This guide provides an in-depth technical comparison of this reagent with relevant alternatives, supported by experimental insights and a mechanistic rationale for its superior performance in key applications.
The Unique Triad of Functionality: A Physicochemical Perspective
The power of this compound lies in the synergistic interplay of its three key functional groups: the boronic acid, the vicinal difluoro substituents, and the para-hydroxymethyl group.
1. The Boronic Acid Moiety: A Versatile Linchpin for C-C Bond Formation
The boronic acid group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become indispensable for the synthesis of complex biaryl and heteroaryl structures prevalent in many pharmaceuticals. This reaction offers a robust and high-yielding pathway for creating carbon-carbon bonds under relatively mild conditions.
2. The 3,5-Difluoro Substitution Pattern: Enhancing Metabolic Stability and Modulating Acidity
The introduction of fluorine atoms into drug candidates is a well-established strategy for improving their metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance. By "shielding" the aromatic ring, the difluoro substitution in this compound imparts a significant pharmacokinetic advantage to the resulting molecules, often leading to a longer half-life and improved oral bioavailability.[1][2]
Furthermore, the strongly electron-withdrawing nature of the fluorine atoms influences the Lewis acidity of the boronic acid. This increased acidity can, in some cases, facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to faster reaction rates and higher yields compared to non-fluorinated analogues.[3]
3. The 4-(Hydroxymethyl) Group: A Strategic Handle for Further Functionalization and Interaction
The para-positioned hydroxymethyl group provides a crucial point for further chemical modification. This versatile functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages, allowing for the facile introduction of additional pharmacophoric elements or for tethering to other molecules. Beyond its role as a synthetic handle, the hydroxymethyl group can also participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
To objectively assess the advantages of this compound, a comparison with structurally related boronic acids is essential. The following table provides a comparative overview of their key physicochemical properties and expected performance in Suzuki-Miyaura coupling reactions.
| Feature | 4-(Hydroxymethyl)phenylboronic Acid | 3-Fluoro-4-(hydroxymethyl)phenylboronic Acid | 3,5-Difluorophenylboronic Acid | This compound |
| Structure | ![]() | ![]() | ![]() | ![]() |
| Fluorination | None | Mono-fluorinated | Di-fluorinated | Di-fluorinated |
| Hydroxymethyl Group | Yes | Yes | No | Yes |
| Predicted pKa | ~8.8 | ~8.4 | ~7.9 | ~7.5 |
| Predicted LogP | 0.4 | 0.7 | 1.5 | 1.1 |
| Expected Reactivity | Moderate | High | High | Very High |
| Metabolic Stability | Low | Moderate | High | Very High |
Analysis of Comparative Data:
-
Reactivity: The electron-withdrawing fluorine atoms in this compound lower the pKa of the boronic acid, increasing its Lewis acidity. This is expected to enhance the rate of transmetalation in the Suzuki-Miyaura coupling, leading to higher yields and potentially shorter reaction times compared to the non-fluorinated and mono-fluorinated analogues. While 3,5-difluorophenylboronic acid also benefits from this electronic effect, the presence of the hydroxymethyl group in our target molecule can sometimes further modulate reactivity through subtle electronic or steric effects.
-
Metabolic Stability: The difluoro substitution pattern provides a significant advantage in terms of metabolic stability over the non- and mono-fluorinated counterparts.[1][2] This is a critical consideration in drug design, as it directly impacts the in vivo half-life of a drug candidate.
-
Synthetic Versatility: The presence of the hydroxymethyl group in this compound provides a clear advantage over 3,5-difluorophenylboronic acid for subsequent synthetic manipulations, making it a more versatile building block for library synthesis and lead optimization.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction
The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon source
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent mixture (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water). Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst (e.g., 0.03 mmol) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower reaction yields. Therefore, maintaining an inert atmosphere is crucial.
-
Degassing the Solvent: This step is essential to remove dissolved oxygen, which can interfere with the catalytic cycle.
-
Base: The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent Mixture: The use of a mixed solvent system, such as dioxane and water, helps to dissolve both the organic and inorganic reagents.
Visualizing the Advantage: Diagrams and Workflows
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the key processes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Fluorination enhances metabolic stability by blocking oxidative pathways.
Conclusion
This compound represents a superior building block for drug discovery programs that require the introduction of a phenyl moiety with enhanced metabolic stability and a handle for further synthetic elaboration. The unique combination of its difluoro substitution pattern and the hydroxymethyl group provides a distinct advantage over non-fluorinated, mono-fluorinated, and other difluorinated analogues. By understanding the underlying physicochemical principles and leveraging its enhanced reactivity in Suzuki-Miyaura cross-coupling reactions, medicinal chemists can accelerate the development of drug candidates with improved pharmacokinetic and pharmacodynamic properties.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




